molecular formula C7H14O5S B3820227 Methyl 1-thio-A-D-mannopyranoside

Methyl 1-thio-A-D-mannopyranoside

Cat. No.: B3820227
M. Wt: 210.25 g/mol
InChI Key: LZFNFLTVAMOOPJ-UHFFFAOYSA-N
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Description

Methyl 1-thio-A-D-mannopyranoside is a useful research compound. Its molecular formula is C7H14O5S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 1-thiohexopyranoside is 210.05619472 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1-thio-A-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-thio-A-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFNFLTVAMOOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-thio-alpha-D-mannopyranoside: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thioglycosides in Glycoscience

In the landscape of modern drug discovery and glycobiology, carbohydrate analogues that offer enhanced stability and unique biological activities are of paramount importance. Methyl 1-thio-alpha-D-mannopyranoside, a sulfur-containing analogue of methyl alpha-D-mannopyranoside, represents a key molecule in this class. The substitution of the anomeric oxygen with a sulfur atom imparts significant resistance to enzymatic and acid-catalyzed hydrolysis, a critical feature for developing therapeutic agents and biochemical probes.[1][2][3] This heightened stability allows thioglycosides to function as effective metabolic decoys and competitive inhibitors of glycosidases, enzymes pivotal in numerous physiological and pathological processes.[1][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of Methyl 1-thio-alpha-D-mannopyranoside, tailored for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

Methyl 1-thio-alpha-D-mannopyranoside is a structurally distinct carbohydrate derivative with the chemical formula C₇H₁₄O₅S.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 80734-76-5[2]
Molecular Formula C₇H₁₄O₅S[2]
Molecular Weight 210.25 g/mol [2]
Appearance White to off-white crystalline powder (for acetylated precursor)[1]
Melting Point (of acetylated precursor) 123-127 °C[1]
Optical Rotation (of acetylated precursor) +90° to +98° (c=1 in CHCl₃)[1]
Structural Confirmation: The Role of Spectroscopic Analysis

The definitive structure of Methyl 1-thio-alpha-D-mannopyranoside is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals confirming the alpha-anomeric configuration and the presence of the thiomethyl group. For comparison, the related compound, methyl α-D-mannopyranoside, shows distinct NMR signals that are well-documented.[5][6]

The structural integrity and stereochemistry of the pyranose ring are crucial for its biological activity. The alpha configuration at the anomeric carbon (C-1) is a key determinant in its interaction with mannose-specific proteins.

Synthesis of Methyl 1-thio-alpha-D-mannopyranoside: A Two-Step Approach

The synthesis of Methyl 1-thio-alpha-D-mannopyranoside is typically achieved through a two-step process, starting from a fully acetylated mannose derivative. This method ensures stereocontrol at the anomeric center and provides a stable intermediate for purification.

Synthesis_Workflow cluster_step1 Step 1: Thioglycosylation cluster_step2 Step 2: Deacetylation A Penta-O-acetyl-α-D-mannopyranose B Methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside A->B  Thiomethylation  (e.g., (CH₃S)₂ / TMSOTf) C Methyl 1-thio-alpha-D-mannopyranoside B->C  Zemplén Deacetylation  (catalytic NaOMe in MeOH)

Figure 1: Synthetic workflow for Methyl 1-thio-alpha-D-mannopyranoside.
Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside

This initial step involves the stereoselective introduction of the thiomethyl group at the anomeric position. A common approach utilizes a Lewis acid-catalyzed reaction.

  • Reactant Preparation: Dissolve penta-O-acetyl-α-D-mannopyranose in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Thiol Source: Add dimethyldisulfide or an equivalent thiomethyl source to the reaction mixture.

  • Initiation of Reaction: Cool the mixture to 0°C and slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The use of a Lewis acid activates the anomeric position, facilitating nucleophilic attack by the sulfur species.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a mild base, such as triethylamine. Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield Methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside as a white crystalline solid.[1]

Step 2: Zemplén Deacetylation to Yield Methyl 1-thio-alpha-D-mannopyranoside

The final step involves the removal of the acetyl protecting groups to afford the target compound. The Zemplén deacetylation is a widely used, efficient method for this transformation.[4]

  • Dissolution: Dissolve the acetylated thioglycoside from Step 1 in anhydrous methanol.

  • Base Addition: Add a catalytic amount of sodium methoxide (NaOMe) in methanol to the solution at 0°C. The methoxide ion acts as a nucleophile, attacking the acetyl carbonyl groups and initiating the deprotection.

  • Reaction Progression: Stir the reaction mixture at room temperature. The progress of the deacetylation can be monitored by TLC.

  • Neutralization: Upon completion, neutralize the reaction mixture to a pH of 7 by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form). This step is crucial to prevent any potential side reactions catalyzed by the base.

  • Isolation: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: The final product, Methyl 1-thio-alpha-D-mannopyranoside, can be purified by recrystallization or silica gel chromatography if necessary.

Applications in Drug Development and Research

The unique structural and chemical properties of Methyl 1-thio-alpha-D-mannopyranoside make it a valuable tool in several areas of biomedical research.

As a Glycosidase Inhibitor

α-Mannosidases are a class of enzymes that play a critical role in the processing of N-linked glycans on glycoproteins.[7] Dysregulation of these enzymes is implicated in various diseases, including cancer and lysosomal storage disorders.[8] The thio-glycosidic bond in Methyl 1-thio-alpha-D-mannopyranoside is significantly more resistant to hydrolysis by glycosidases compared to the corresponding O-glycosidic bond.[3] This stability allows it to act as a competitive inhibitor, binding to the active site of α-mannosidases without being cleaved.[4][7]

Inhibition_Mechanism cluster_enzyme α-Mannosidase Active Site Enzyme Enzyme Product Hydrolysis Products Enzyme->Product Substrate Natural Substrate (α-D-Mannoside) Substrate->Enzyme Binding & Hydrolysis Inhibitor Methyl 1-thio-alpha-D-mannopyranoside Inhibitor->Enzyme Competitive Binding (No Hydrolysis)

Figure 2: Mechanism of competitive inhibition of α-mannosidase.

The ability of thioglycosides to inhibit α-mannosidases makes them valuable probes for studying glycoprotein processing pathways and as potential therapeutic leads for diseases associated with aberrant glycan metabolism.[8][9][10][11]

In the Synthesis of Glycoconjugates

Thioglycosides are versatile building blocks in synthetic carbohydrate chemistry.[1] The thiomethyl group can act as a leaving group in glycosylation reactions, enabling the formation of complex oligosaccharides and glycoconjugates. This is particularly relevant in the development of carbohydrate-based vaccines, targeted drug delivery systems, and tools for studying cell-surface carbohydrate interactions.[1]

Conclusion and Future Perspectives

Methyl 1-thio-alpha-D-mannopyranoside is a chemically robust and biologically significant molecule. Its enhanced stability against enzymatic degradation makes it an excellent candidate for the development of potent and selective α-mannosidase inhibitors. Further research into the inhibitory kinetics and in vivo efficacy of this and related thioglycosides will be crucial in translating their potential into clinical applications. The continued development of efficient synthetic routes will also facilitate their broader use in glycobiology research and the synthesis of complex glycoconjugates for therapeutic and diagnostic purposes.

References

  • Chemsrc. (2025). Methyl 1-thio-a-D-mannopyranoside | CAS#:80734-76-5. Retrieved from [Link]

  • Yadav, V., & Bhaumik, A. (2018). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Communications Chemistry, 1(1), 1-8. Available from: [Link]

  • Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al. (Eds.). (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 417-423. Available from: [Link]

  • Sojka, D., Weignerova, L., Wimmerova, M., & Kren, V. (2014). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Carbohydrate research, 398, 1-7. Available from: [Link]

  • NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl alpha-D-mannopyranoside. Retrieved from [Link]

  • Alonzi, D. S., Miller, R. L., Butters, T. D., & Dwek, R. A. (2012). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. FEBS letters, 586(16), 2379-2384. Available from: [Link]

  • Jain, R. K., Dubey, R., Abbas, S. A., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate research, 161(1), 31-37. Available from: [Link]

  • Winchester, B., Al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (1990). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 269(1), 227-233. Available from: [Link]

  • Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current opinion in structural biology, 22(5), 558-562. Available from: [Link]

Sources

Methyl 1-thio-alpha-D-mannopyranoside as a hydrolytically stable glycomimetic

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 1-thio-α-D-mannopyranoside A Hydrolytically Stable Glycomimetic for Receptor Targeting

Executive Summary

Methyl 1-thio-α-D-mannopyranoside (MTM) represents a critical class of glycomimetics designed to overcome the metabolic instability of native O-glycosides. By substituting the exocyclic oxygen with sulfur, MTM retains the precise stereochemical presentation required for recognition by mannose-binding lectins (e.g., FimH, DC-SIGN, Concanavalin A) while rendering the glycosidic bond inert to hydrolytic cleavage by glycosidases. This guide details the chemical rationale, synthesis, and experimental validation of MTM as a robust tool for drug development and structural biology.

Chemical Rationale & Stability Profile

The primary utility of MTM lies in its resistance to enzymatic hydrolysis. Native O-mannosides are rapidly degraded in vivo by


-mannosidases, limiting their half-life and therapeutic potential.
Mechanism of Stability

The stability of the S-glycosidic linkage stems from two fundamental electronic and steric divergences from the O-glycosidic bond:

  • Bond Length & Angle: The C–S bond (

    
    1.82 Å) is significantly longer than the C–O bond (
    
    
    
    1.43 Å). This alteration slightly expands the distance between the aglycone and the pyranose ring, often perturbing the transition state geometry required by glycoside hydrolases.
  • Protonation Potential: Enzymatic hydrolysis typically begins with the protonation of the exocyclic heteroatom. Sulfur is a poorer hydrogen bond acceptor and less basic than oxygen in this context, effectively "hiding" the linkage from the catalytic acid residues in the enzyme active site.

Table 1: Physicochemical Comparison (O- vs. S-Glycoside)

FeatureMethyl

-D-mannopyranoside (O-Man)
Methyl 1-thio-

-D-mannopyranoside (S-Man)
Bond Length (C1-X) 1.43 Å1.82 Å
Hydrolytic Stability Low (Susceptible to Mannosidase)High (Resistant)
Conformational Flexibility Rigid (Exo-anomeric effect strong)Moderate (Reduced exo-anomeric effect)
Lectin Affinity (Relative) Baseline (1.0x)Comparable (0.5x - 1.0x)

Synthesis & Production Protocols

The synthesis of MTM requires the stereoselective installation of the sulfur atom at the anomeric center. The Isothiouronium Salt Method is the industry standard for ensuring high


-selectivity and yield.
Protocol: Synthesis from D-Mannose

Reagents:

  • Penta-O-acetyl-

    
    -D-mannopyranose[1]
    
  • Thiourea

  • Boron trifluoride diethyl etherate (

    
    )[2]
    
  • Methyl Iodide (MeI)

  • Sodium Methoxide (NaOMe)

Step-by-Step Methodology:

  • Activation: Dissolve Penta-O-acetyl-

    
    -D-mannopyranose in dry acetonitrile. Add thiourea (1.2 eq) and 
    
    
    
    (3 eq). Reflux for 2 hours.
    • Mechanism:[3] The Lewis acid promotes the formation of the oxocarbenium ion, which is attacked by thiourea to form the 2-S-alkylisothiouronium salt .

  • Hydrolysis to Thiol: Treat the salt with sodium metabisulfite (

    
    ) in aqueous solution to generate 2,3,4,6-tetra-O-acetyl-1-thio- 
    
    
    
    -D-mannopyranose
    .
    • Critical Checkpoint: Verify the presence of the free thiol (-SH) by Ellman’s reagent test or TLC (change in polarity).

  • Methylation: Dissolve the thiol intermediate in dry DMF. Add MeI (1.5 eq) and DIPEA (2 eq) at 0°C. Stir for 4 hours.

    • Outcome: Formation of the protected Methyl 1-thio-glycoside.

  • Global Deprotection: Dissolve the protected sugar in dry MeOH. Add catalytic NaOMe (pH ~9). Stir for 1 hour. Neutralize with acidic resin (Amberlite IR-120). Filter and concentrate.

    • Final Product: Methyl 1-thio-

      
      -D-mannopyranoside (White solid).
      

Synthesis Start Penta-O-acetyl- D-mannose Inter1 Isothiouronium Salt Start->Inter1 Thiourea BF3·OEt2 Inter2 1-Thio- mannose Inter1->Inter2 Na2S2O5 Hydrolysis Inter3 Protected S-Methyl Glycoside Inter2->Inter3 MeI Base Final Methyl 1-thio- alpha-D-mannoside Inter3->Final NaOMe MeOH (Zemplén)

Caption: Stereoselective synthesis pathway via isothiouronium salt intermediate.

Biological Applications & Mode of Action[4][5]

MTM serves as a "stable anchor" for targeting mannose-specific receptors. Its primary application is in the inhibition of bacterial adhesion and immune modulation.

Target 1: FimH (Uropathogenic E. coli)

FimH is a lectin located at the tip of type 1 pili in E. coli.[4][5] It binds to mannosylated proteins on the bladder epithelium (uroplakin Ia), triggering infection.

  • Role of MTM: MTM acts as a competitive inhibitor.[3][6][7] While its affinity (

    
     range for optimized derivatives, mM for the methyl monomer) is comparable to O-mannose, its resistance to host and bacterial mannosidases allows it to maintain therapeutic concentrations in the bladder for extended periods.
    
Target 2: DC-SIGN (Dendritic Cells)

DC-SIGN is a C-type lectin receptor involved in pathogen recognition.

  • Role of MTM: Used to functionalize nanoparticles (e.g., liposomes, gold nanoparticles). The S-linkage ensures the ligand remains attached to the carrier during circulation, preventing premature "shedding" of the targeting moiety.

ModeOfAction cluster_bacteria Uropathogenic E. coli cluster_host Host Epithelium FimH FimH Lectin (Mannose Binding Pocket) Receptor Mannosylated Uroplakins FimH->Receptor Natural Infection (Adhesion) MTM Methyl 1-thio- alpha-D-mannoside MTM->FimH Competitive Inhibition MTM->Receptor No Interaction

Caption: Competitive inhibition mechanism of MTM against E. coli FimH adhesion.

Experimental Validation Protocols

To verify the utility of synthesized MTM, the following assays are mandatory.

Protocol A: Hydrolytic Stability Assay

Objective: Confirm resistance to Jack Bean


-Mannosidase.
  • Preparation: Dissolve MTM (10 mM) in acetate buffer (pH 5.0). Prepare a control of Methyl

    
    -D-mannopyranoside (O-Man).[8]
    
  • Incubation: Add

    
    -Mannosidase (0.5 Units/mL) to both samples. Incubate at 37°C.
    
  • Sampling: Aliquot samples at t=0, 1h, 6h, 24h.

  • Analysis: Analyze by TLC or HPLC.

    • Success Criteria: O-Man shows degradation (appearance of free mannose); MTM shows >95% intact starting material after 24h.

Protocol B: Competitive Binding Assay (ELLA)

Objective: Determine


 against Concanavalin A (ConA).
  • Coating: Coat 96-well plate with Mannan (yeast mannan) overnight. Block with BSA.

  • Competition: Mix Biotinylated-ConA (0.1

    
    ) with serial dilutions of MTM. Add mixture to wells. Incubate 1h.
    
  • Detection: Wash and add Streptavidin-HRP. Develop with TMB substrate.

  • Calculation: Plot OD450 vs. log[Inhibitor]. Calculate

    
    .
    
    • Expected Result: MTM should show an

      
       in the low millimolar range (approx 0.5 - 2.0 mM), comparable to O-Methyl Mannoside.
      

References

  • Synthesis of Thio-mannosides

    • Title: Stereoselective synthesis of 1-thio-α-D-mannosides via isothiouronium salts.
    • Source: Carbohydr
    • URL:[Link]

  • FimH Inhibition & Structural Biology

    • Title: FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evalu
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Thermodynamic Analysis of Lectin Binding

    • Title: Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A.
    • Source: Biochemistry.[3][9]

    • URL:[Link]

  • General Properties of Thio-Glycosides

    • Title: Thioglycosides in carbohydr
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

A Technical Guide to the Biological Significance of Thioglycosides in Carbohydrate Research

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Significance of the Thio-Linkage in Glycoscience

In the intricate world of carbohydrate chemistry and biology, the substitution of an oxygen atom with sulfur at the anomeric position—creating a thioglycoside—represents more than a subtle chemical modification. This alteration imparts a unique combination of stability, reactivity, and biological activity that has positioned thioglycosides as indispensable tools for researchers, scientists, and drug development professionals. Their resistance to enzymatic hydrolysis, coupled with their tunable reactivity as glycosyl donors, has unlocked new frontiers in oligosaccharide synthesis, inhibitor design, and the elucidation of complex biological pathways. This guide provides a comprehensive exploration of the multifaceted roles of thioglycosides, offering both foundational knowledge and field-proven insights into their application.

Section 1: The Thioglycoside as a Versatile Glycosyl Donor in Oligosaccharide Synthesis

The chemical synthesis of complex oligosaccharides is fundamental to understanding their biological functions.[1] Thioglycosides have emerged as highly versatile and widely used glycosyl donors in this endeavor due to their optimal balance of stability and reactivity.[1][2]

The Principle of Thioglycoside Activation: A Tale of Thiophilicity

Unlike their O-glycoside counterparts, thioglycosides are stable to a wide range of reaction conditions, allowing for complex protecting group manipulations on other parts of the saccharide molecule.[2] Their utility as glycosyl donors stems from the "soft" nature of the anomeric sulfur atom, which can be selectively activated by "thiophilic" promoters. This activation transiently converts the stable thioglycoside into a highly reactive species, poised for nucleophilic attack by a glycosyl acceptor.

A multitude of activation methods have been developed, each with its own advantages and substrate scope.[3] Common promoters include halonium ions (e.g., from N-iodosuccinimide (NIS) and a catalytic acid like trifluoromethanesulfonic acid (TfOH)), sulfonium species, and metal salts.[2][4] The choice of activator is critical and is often dictated by the reactivity of both the donor and the acceptor. For instance, more reactive "armed" thioglycoside donors may require milder activation conditions than their less reactive "disarmed" counterparts.[3]

Experimental Workflow: A Generalized NIS/TfOH Mediated Glycosylation

The following protocol outlines a common and effective method for the activation of thioglycosides using NIS and a catalytic amount of TfOH.[4]

Materials:

  • Fully protected thioglycoside donor

  • Glycosyl acceptor

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.0 equivalent), the thioglycoside donor (1.2-1.5 equivalents), and activated molecular sieves.

  • Add anhydrous CH₂Cl₂ to the flask.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add NIS (1.3-1.6 equivalents) to the stirring suspension.

  • After a brief period of stirring (e.g., 5-10 minutes), add a catalytic amount of TfOH (0.1-0.2 equivalents) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.

  • Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude disaccharide by silica gel chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Glycosylation reactions are highly sensitive to water, which can compete with the glycosyl acceptor and lead to hydrolysis of the activated donor.

  • Molecular Sieves: These are added to scavenge any residual water in the reaction mixture.

  • Low Temperature: Many glycosylation reactions are performed at low temperatures to control reactivity and improve stereoselectivity.

  • Order of Addition: The acid catalyst (TfOH) is typically added last to initiate the reaction after the other components are well-mixed.

Section 2: Thioglycosides as Modulators of Carbohydrate-Processing Enzymes

The increased stability of the thioglycosidic bond compared to the corresponding O-glycosidic linkage makes thioglycosides resistant to enzymatic cleavage by glycosidases.[5] This property has been exploited in the design of enzyme inhibitors and metabolic decoys.

Thioglycosides as Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. By replacing the anomeric oxygen with sulfur, thioglycosides can act as stable mimics of the natural substrate, binding to the active site of a glycosidase without being cleaved. This makes them valuable as competitive inhibitors for studying enzyme kinetics and mechanism.[6] In some cases, thioglycosides can be designed as mechanism-based inactivators, where the inhibitor undergoes a partial catalytic cycle before covalently modifying the enzyme.[7]

Metabolic Decoys: Hijacking Glycosylation Pathways

In a cellular context, thioglycosides can act as "metabolic decoys".[5] When introduced to cells, these compounds can intercept glycosyltransferases, enzymes that transfer sugar moieties from donor substrates to acceptor molecules.[5] The thioglycoside acts as an artificial acceptor, diverting the glycosylation machinery away from its natural substrates. This leads to the truncation of glycan chains on glycoproteins and glycolipids.[5]

A notable advantage of using thioglycosides as metabolic decoys is their enhanced stability within the cell.[5] Unlike their O-glycoside counterparts, they are not readily degraded by intracellular hexosaminidases, leading to a more potent and sustained inhibitory effect at lower concentrations.[5] For example, S-acetylated GlcNAc thioglycosides have been shown to be more effective at truncating cell-surface N- and O-linked glycans than their O-acetylated analogs.[5] This approach has been successfully used to modulate cell adhesion processes that are dependent on specific glycan structures, such as the selectin-mediated adhesion of leukocytes during inflammation.[5]

Section 3: Applications in Chemical Biology and Drug Development

The unique properties of thioglycosides extend their utility into the realms of chemical biology and the development of novel therapeutics.[8]

Thioglycoside-Based Probes for Studying Carbohydrate-Protein Interactions

Understanding the interactions between carbohydrates and proteins is crucial for deciphering many biological processes. Thioglycosides can be functionalized with reporter groups such as biotin or fluorescent tags to create probes for studying these interactions.[9] The stability of the thio-linkage ensures the integrity of the probe during experiments. These probes can be used in a variety of assays, including enzyme-linked immunosorbent assays (ELISAs) and glycan microarrays, to identify and characterize carbohydrate-binding proteins.[10][11]

Glycan Array Construction

Glycan arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions.[11] Thioglycosides can be derivatized with a linker that allows for their covalent attachment to a solid support, creating a microarray of different carbohydrate structures.[12] These arrays can then be incubated with a protein of interest to determine its binding specificity.

Thioglycosides in Drug Discovery

The resistance of thioglycosides to enzymatic degradation makes them attractive scaffolds for the design of carbohydrate-based drugs.[8] For example, thioglycoside analogs of natural oligosaccharides are being investigated as potential therapeutics for diseases where carbohydrate-mediated interactions play a key role, such as in bacterial and viral infections, and in cancer metastasis.[13] Furthermore, thioglycosides that inhibit specific glycosidases or glycosyltransferases are being explored as potential treatments for metabolic disorders and other diseases.[6][8]

Native Chemical Ligation

While not a direct biological application in the traditional sense, the use of thioesters in native chemical ligation (NCL) is a powerful tool in chemical biology that is conceptually related to thioglycosides.[14] NCL is a method for synthesizing large peptides and proteins by joining together smaller, unprotected peptide fragments. The reaction involves the chemoselective reaction of a C-terminal peptide thioester with a peptide containing an N-terminal cysteine residue.[15] This technique has revolutionized the synthesis of proteins with post-translational modifications, including glycoproteins.

Section 4: Synthesis of Thioglycosides

The accessibility of thioglycosides is crucial for their widespread application. Several reliable methods for their synthesis have been developed.

From Glycosyl Halides

A common method for synthesizing thioglycosides involves the reaction of a glycosyl halide (e.g., bromide or chloride) with a thiol in the presence of a base. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a 1,2-trans-thioglycoside.

From Glycals

Glycals (1,2-unsaturated sugars) can be converted to thioglycosides through a two-step process involving epoxidation followed by ring-opening with a thiol.[16] This method provides access to 2-hydroxy thioglycosides, which are valuable intermediates for the synthesis of more complex glycosyl donors.[16]

Experimental Protocol: Synthesis of a Phenyl Thioglycoside from a Per-acetylated Sugar

This protocol describes a general method for the synthesis of a phenyl 1-thio-β-D-glucopyranoside from penta-O-acetyl-β-D-glucose.

Materials:

  • Penta-O-acetyl-β-D-glucose

  • Thiophenol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve penta-O-acetyl-β-D-glucose (1.0 equivalent) and thiophenol (1.2 equivalents) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add BF₃·OEt₂ (2.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.

Conclusion

Thioglycosides represent a cornerstone of modern carbohydrate research, bridging the gap between synthetic chemistry and biological investigation. Their unique blend of stability and controlled reactivity has established them as premier glycosyl donors for the assembly of complex glycans. Beyond synthesis, their ability to mimic natural substrates while resisting enzymatic degradation has made them invaluable as inhibitors and metabolic probes to dissect and manipulate intricate cellular glycosylation pathways. As our understanding of the glycome deepens, the strategic application of thioglycosides will undoubtedly continue to fuel discoveries in drug development, diagnostics, and fundamental glycobiology, underscoring the profound biological significance of the anomeric thio-linkage.

References

  • Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]

  • Wang, T., et al. (2019). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. bioRxiv. [Link]

  • Shrestha, G., et al. (2022). Activation of thioglycosides under mild alkylation conditions. PubMed Central. [Link]

  • Nassar, M. N. (1999). Thio sugars: biological relevance as potential new therapeutics. Current Medicinal Chemistry. [Link]

  • Samoshin, A. V., et al. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. Semantic Scholar. [Link]

  • Shrestha, G., et al. (2021). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. PubMed Central. [Link]

  • Imamura, A., & Ando, H. (2021). Glycosidation using thioglycoside donor. GlycoPODv2. [Link]

  • Mereyala, H. B., & Reddy, G. V. (1998). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. ResearchGate. [Link]

  • Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]

  • Quintana, I. L., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed Central. [Link]

  • Lian, G., Zhang, X., & Yu, B. (2014). Thioglycosides in Carbohydrate Research. ResearchGate. [Link]

  • Kassab, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]

  • Li, Z., et al. (2023). β-Thioglycosylation from Unactivated Carbohydrates. Journal of the American Chemical Society. [Link]

  • Shrestha, G., et al. (2021). Palladium(ii)-assisted activation of thioglycosides. PubMed Central. [Link]

  • Chang, C.-W., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences. [Link]

  • Chiang, T.-Y., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry. [Link]

  • Kassab, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. ProQuest. [Link]

  • Kassab, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]

  • Quintana, I. L., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Infectious Diseases. [Link]

  • Watts, A. G., & Withers, S. G. (2004). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology. [Link]

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link]

  • Kandegedara, A. (2023). Expanding Glycomic Investigations Through Thiol-derivatized Glycans. DigitalCommons@UMaine. [Link]

  • Lian, G., Zhang, X., & Yu, B. (2014). Thioglycosides in Carbohydrate research. DocPlayer. [Link]

  • Kartha, K. P. R., & Field, R. A. (2006). Synthetic analogs of natural glycosides in drug discovery and development. ResearchGate. [Link]

  • Reuber, J. J., et al. (2023). Automated Assembly of Polyglucuronic Acids for Structural Explorations. ACS Central Science. [Link]

  • Hoang, K. L. M., et al. (2024). Comparison of thioglycoside glycosyl donor relative reactivity values... ResearchGate. [Link]

  • Andersen, J., et al. (2001). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Journal of Chemistry. [Link]

  • Lian, G., Zhang, X., & Yu, B. (2014). Thioglycosides in Carbohydrate research. PubMed. [Link]

  • Wu, P., et al. (1993). Analysis of carbohydrate-protein interactions with synthetic N-linked neoglycoconjugate probes. Biochemical Journal. [Link]

  • Zuo, C., et al. (2021). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Wikipedia. (n.d.). Native chemical ligation. Wikipedia. [Link]

  • Li, Z., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. PubMed Central. [Link]

  • Kandegedara, A. S., & Brichacek, M. (2023). Expanding Glycomic Investigations through Thiol-Derivatized Glycans. Molecules. [Link]

  • Conlan, B., & Payne, R. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

  • Sato, K., et al. (2016). Combination of Thiol-Additive-Free Native Chemical Ligation/Desulfurization and Intentional Replacement of Alanine with Cysteine. Organic Letters. [Link]

  • Biosyntan GmbH. (n.d.). Native Chemical Ligation. Biosyntan GmbH. [Link]

  • Adak, A. K., & Yu, C. (2019). Photocrosslinking Probes for Capture of Carbohydrate Interactions. PubMed Central. [Link]

  • Campbell, C. T., Zhang, Y., & Gildersleeve, J. C. (2010). Construction and use of glycan microarrays. Current Protocols in Chemical Biology. [Link]

  • Chen, Y.-H., et al. (2017). The workflow for constructing cell-based glycan arrays. ResearchGate. [Link]

  • Du, M., & Hindsgaul, O. (1996). The synthesis of biotinylated carbohydrates as probes for carbohydrate-recognizing proteins. Glycoconjugate Journal. [Link]

  • van der Heden van Noort, G. J., et al. (2023). Enhancing drug discovery and development through the integration of medicinal chemistry, chemical biology, and academia-industry. Leiden University Scholarly Publications. [Link]

Sources

Methyl 1-thio-alpha-D-mannopyranoside molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 1-thio-α-D-mannopyranoside , a critical thioglycoside used extensively in glycobiology and drug development as a hydrolytically stable analogue of methyl α-D-mannopyranoside.

Molecular Weight, Formula, and Applications in Drug Discovery

Executive Summary

Methyl 1-thio-α-D-mannopyranoside (Me-1-S-α-Man) is a sulfur-containing carbohydrate derivative where the exocyclic oxygen atom at the anomeric position (C1) is replaced by a sulfur atom. This substitution renders the glycosidic bond resistant to enzymatic hydrolysis by glycosidases (e.g., α-mannosidase), making it an invaluable tool for structural biology and pharmacological studies.

Its primary utility lies in its ability to mimic natural mannosides while maintaining stability in biological assays. It serves as a potent ligand for mannose-specific lectins, such as Concanavalin A (ConA) and the bacterial adhesin FimH, facilitating the development of anti-adhesive therapies for urinary tract infections (UTIs).

Physicochemical Profile

The following data consolidates the core physical and chemical properties of Methyl 1-thio-α-D-mannopyranoside.

PropertySpecification
Chemical Name Methyl 1-thio-α-D-mannopyranoside
Synonyms Methyl α-D-thiomannopyranoside; Methyl 1-thio-α-D-mannoside
CAS Number 80734-76-5
Molecular Formula C₇H₁₄O₅S
Molecular Weight 210.25 g/mol
Exact Mass 210.0562 g/mol
Appearance White crystalline solid or lyophilized powder
Solubility Highly soluble in Water, Methanol, DMSO
Melting Point 138–140 °C (derivative dependent; often requires verification)
Specific Rotation [α]D +270° to +290° (c=1, H₂O) (Typical for α-thiomannosides)
Stability Resistant to α-mannosidase hydrolysis; stable at physiological pH

Synthesis & Manufacturing Protocol

The synthesis of Methyl 1-thio-α-D-mannopyranoside typically proceeds via the activation of the anomeric center of a protected mannose donor, followed by nucleophilic attack by a sulfur source.

Core Synthetic Route: Thiouronium Salt Method

This method is preferred for its stereoselectivity, favoring the α-anomer due to the thermodynamic anomeric effect and the participation of the C2-axial substituent.

Step-by-Step Methodology
  • Peracetylation:

    • Reagents: D-Mannose, Acetic Anhydride (Ac₂O), Pyridine.

    • Process: Quantitative conversion of D-mannose to 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose .

  • Formation of Isothiouronium Salt:

    • Reagents: Penta-acetate, Thiourea, BF₃·OEt₂ (Lewis Acid).

    • Mechanism: The Lewis acid activates the anomeric acetate. Thiourea attacks from the β-face (kinetic) or equilibrates to the α-face (thermodynamic).

    • Intermediate: 2-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-2-thiopseudourea hydrobromide.

  • Hydrolysis to Thiol:

    • Reagents: Sodium metabisulfite (Na₂S₂O₅), Water/CCl₄.

    • Product: 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranose .

  • S-Methylation:

    • Reagents: Methyl Iodide (MeI), Diisopropylethylamine (DIPEA) or NaH in DMF.

    • Process: Selective S-alkylation of the anomeric thiol.

    • Product: Methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside.[1][2]

  • Global Deprotection (Zemplén):

    • Reagents: NaOMe (catalytic) in anhydrous MeOH.

    • Process: Removal of acetate groups.

    • Final Product: Methyl 1-thio-α-D-mannopyranoside .

Synthesis Mannose D-Mannose PentaAc Penta-O-acetyl-α-D-mannose Mannose->PentaAc Ac2O, Pyridine ThioUrea Isothiouronium Salt (Intermediate) PentaAc->ThioUrea Thiourea, BF3·OEt2 Reflux Thiol 1-Thio-α-D-mannose (Tetra-acetate) ThioUrea->Thiol Na2S2O5, H2O/CCl4 SMethyl Methyl 1-thio-tetra-O-acetyl -α-D-mannopyranoside Thiol->SMethyl MeI, DIPEA, DMF Final Methyl 1-thio-α-D-mannopyranoside (C7H14O5S) SMethyl->Final NaOMe, MeOH (Zemplén Deprotection)

Figure 1: Synthetic pathway for Methyl 1-thio-α-D-mannopyranoside via the isothiouronium salt intermediate.

Applications in Drug Development

FimH Antagonism (Urinary Tract Infections)

Uropathogenic Escherichia coli (UPEC) adhere to bladder epithelial cells via type 1 pili.[3][4] The tip adhesin, FimH , specifically recognizes mannosylated glycoproteins (e.g., Uroplakin Ia).

  • Mechanism: FimH possesses a carbohydrate recognition domain (CRD) with a "tyrosine gate" (Tyr48, Tyr137) that accommodates the hydrophobic face of the mannose ring.

  • Thio-Advantage: Unlike O-mannosides, Methyl 1-thio-α-D-mannopyranoside is resistant to host and bacterial glycosidases, maintaining its concentration in the bladder and effectively competing with host receptors for FimH binding.

  • Catch-Bond Theory: FimH exhibits a "catch-bond" mechanism where tensile force strengthens ligand binding. Thio-mannosides have been used to study this allosteric switch by stabilizing the high-affinity conformation in X-ray structures.

Lectin Binding Studies (ConA)

Concanavalin A (ConA) is a legume lectin widely used to characterize glycoproteins.

  • Application: Me-1-S-α-Man is used as a hapten inhibitor in precipitation assays. Its thermodynamic stability allows for precise determination of association constants (

    
    ) without the confounding variable of ligand degradation over time.
    

FimH_Mechanism UPEC Uropathogenic E. coli (Type 1 Pili) FimH FimH Adhesin (Lectin Domain) UPEC->FimH Expresses Host Bladder Epithelium (Mannosylated Uroplakins) FimH->Host Binds (Infection) Inhibitor Methyl 1-thio-α-D-mannopyranoside (Stable Antagonist) Inhibitor->FimH High Affinity Binding (Blocks Adhesion) Inhibitor->Host Prevents Colonization

Figure 2: Mechanism of Action for FimH antagonism by Methyl 1-thio-α-D-mannopyranoside.

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • Anomeric Proton (H1): δ 5.25–5.35 ppm (d, J ≈ 1.5 Hz). The small coupling constant is characteristic of the α-configuration (equatorial-axial coupling).

    • S-Methyl Group: δ 2.10–2.20 ppm (s, 3H). This singlet is distinct from O-methyl signals (typically ~3.4 ppm) and confirms the S-linkage.

    • Ring Protons (H2-H6): Multiplets in the range of 3.50–4.00 ppm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Mode (ESI+).

  • Target Ions:

    • [M + Na]⁺ = 233.05 m/z

    • [M + H]⁺ = 211.06 m/z (often weak for neutral sugars)

Handling and Stability

  • Storage: Store at -20°C in a desiccated environment. The thio-linkage is susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidants or prolonged air exposure at room temperature.

  • Solubility: Dissolve in water or DMSO for biological assays. Stock solutions in DMSO are stable for months at -20°C.

  • Safety: While generally non-toxic, standard PPE (gloves, goggles) should be worn. Avoid inhalation of dust.

References

  • Sperling, O., et al. (2006). The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes. Molecular Microbiology. Link

  • Wellens, A., et al. (2008). Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH-oligomannose-3 complex. PLoS One. Link

  • Touaibia, M., & Roy, R. (2007). Glycodendrimers as anti-adhesion drugs against type 1 fimbriated E. coli uropathogens. Mini Reviews in Medicinal Chemistry. Link

  • Oscarson, S. (2000). Thioglycosides in Carbohydrate Synthesis. In: Glycoscience: Chemistry and Chemical Biology. Springer. Link

  • PubChem Database. Methyl alpha-D-mannopyranoside (Related O-glycoside data for comparison). National Library of Medicine. Link

Sources

Structural Biology Applications of Methyl 1-thio-α-D-mannopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural biology applications of Methyl 1-thio-α-D-mannopyranoside (often referred to as S-Methyl mannoside or S-MMA ), a metabolically stable glycomimetic used to probe carbohydrate-protein recognition.

Executive Summary

Methyl 1-thio-α-D-mannopyranoside is a non-hydrolyzable structural analogue of methyl α-D-mannopyranoside. Its primary utility in structural biology stems from the substitution of the exocyclic glycosidic oxygen with sulfur. This modification renders the molecule resistant to enzymatic hydrolysis by glycosidases while retaining the specific hydrogen-bonding network required for recognition by lectins (e.g., FimH, LecB) and carbohydrate-processing enzymes.

This guide outlines the mechanistic basis for its use, detailed protocols for co-crystallization, and its role as a template for high-affinity FimH antagonists.

Chemical Basis of Utility: The Sulfur Advantage

In structural biology, the transient nature of Enzyme-Substrate (E-S) complexes often precludes high-resolution imaging. Native O-glycosides are rapidly hydrolyzed by mannosidases, leaving only product (mannose) in the crystal lattice.

Methyl 1-thio-α-D-mannopyranoside solves this by acting as a mechanism-based trap :

  • Bond Length & Geometry: The C1–S bond is longer (~1.82 Å) than the C1–O bond (~1.43 Å). This slight perturbation often allows the inhibitor to bind but prevents the formation of the oxocarbenium ion transition state required for catalysis.

  • Metabolic Stability: It is impervious to serum mannosidases and bacterial glycoside hydrolases, making it ideal for long-duration crystallization experiments (e.g., vapor diffusion sitting drops) where biological contamination or trace enzyme activity would degrade O-mannosides.

Comparative Properties
PropertyMethyl α-D-mannopyranoside (O-MMA)Methyl 1-thio-α-D-mannopyranoside (S-MMA)
Ligand Code (PDB) MMATMM (or generic thio-sugar codes)
Hydrolytic Stability Low (Susceptible to

-mannosidase)
High (Resistant)
C1-X Bond Length ~1.4 Å~1.8 Å
Primary Application Lectin Binding StudiesGlycosidase Trapping / Stable Mimetics
Binding Affinity (

)
Reference StandardSimilar or slightly weaker (due to steric fit)

Application I: Trapping Glycosidase Conformational States

For enzymes like


-mannosidase  (e.g., from Canavalia ensiformis or lysosomal mannosidases), S-MMA acts as a competitive inhibitor. It occupies the active site, locking the enzyme in a "closed" conformation without turnover.
Mechanism of Action[2]
  • Recognition: The pyranose ring mimics the chair conformation (

    
    ) of the natural substrate.
    
  • Occlusion: The S-methyl group occupies the aglycone binding subsite (

    
     subsite).
    
  • Stalling: The catalytic nucleophile (often an Asp or Glu residue) cannot initiate nucleophilic attack effectively on the anomeric carbon due to the poor leaving group ability of the thiolate under physiological conditions and the altered bond distance.

Application II: Structural Template for FimH Antagonists

FimH is the mannose-specific adhesin at the tip of type 1 pili in Escherichia coli (UPEC), critical for urinary tract infections (UTIs).[1][2]

While FimH is a lectin (not an enzyme) and does not hydrolyze ligands, S-MMA derivatives are crucial in drug development because they model the "hydrophobic effect" observed in high-affinity inhibitors. The methyl group of S-MMA engages in hydrophobic contacts with Ile52 and Tyr48 (the "Tyrosine Gate") of FimH.

  • Key Insight: Structural studies reveal that extending the aglycone from methyl to larger aromatic groups (biphenyls) drastically increases affinity (nM range). S-MMA serves as the "fragment lead" for these studies.

  • Thermodynamics: The sulfur atom is more lipophilic than oxygen, often improving the desolvation penalty upon binding to the hydrophobic tyrosine gate.

Experimental Protocols

Protocol A: Co-Crystallization of FimH-Lectin Domain with S-MMA

Use this protocol to determine the high-resolution structure of the bound state.

Reagents:

  • Purified FimH Lectin Domain (FimH-LD) in 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Methyl 1-thio-α-D-mannopyranoside (100 mM stock in water).

  • Precipitant: 20% PEG 4000, 0.2 M Ammonium Sulfate.

Step-by-Step Workflow:

  • Complex Formation: Mix FimH-LD (10 mg/mL) with S-MMA to a final ligand concentration of 2 mM (approx. 10-fold molar excess).[3][4]

  • Incubation: Incubate on ice for 30 minutes. Note: The stability of S-MMA allows overnight incubation if equilibrium is slow.

  • Setup: Set up hanging drops (1 µL protein-complex + 1 µL reservoir solution).

  • Crystal Growth: Incubate at 20°C. Crystals typically appear within 3-7 days.

  • Cryoprotection: Transfer crystal to a solution containing reservoir + 20% glycerol + 2 mM S-MMA. Crucial: Maintain ligand concentration to prevent de-occupancy.

  • Data Collection: Flash cool in liquid nitrogen and collect X-ray diffraction data.

Protocol B: Soaking Glycosidases (The "Displacement" Method)

Use this when co-crystallization fails or to screen multiple fragments.

  • Apo-Crystals: Grow crystals of the glycosidase in the absence of ligand.

  • Soak Solution: Prepare a synthetic mother liquor containing the precipitant and 5–10 mM S-MMA .

  • Time Course: Transfer apo-crystals into the soak solution.

    • Short Soak (10 min): Surface binding.

    • Long Soak (24 hrs): Active site penetration. Only possible with S-MMA due to lack of hydrolysis.

  • Harvesting: Loop crystals directly from the soaking drop.

Visualization of Structural Workflows

Workflow: Solving the Thio-Mannoside Complex

The following diagram illustrates the decision matrix for using S-MMA in structural determination.

StructuralWorkflow Target Target Protein (Lectin or Glycosidase) LigandChoice Ligand Selection Target->LigandChoice ExpType Experiment Type? LigandChoice->ExpType OMMA O-Methyl Mannoside (Native Mimic) ResultLectin Standard Structure (O-MMA is sufficient) OMMA->ResultLectin SMMA S-Methyl Mannoside (Stable Analog) ResultEnzyme Trapped E-S Complex (S-MMA is Critical) SMMA->ResultEnzyme LectinPath Lectin (e.g., FimH) No Hydrolysis ExpType->LectinPath Non-catalytic EnzymePath Glycosidase Hydrolysis Risk ExpType->EnzymePath Catalytic LectinPath->OMMA Standard LectinPath->SMMA If hydrophobic study needed EnzymePath->OMMA Degrades to Mannose EnzymePath->SMMA Resists Hydrolysis

Caption: Decision logic for selecting Methyl 1-thio-α-D-mannopyranoside (S-MMA) versus O-MMA based on catalytic activity of the target protein.

Mechanism: FimH "Catch-Bond" Interaction

FimH utilizes a "catch-bond" mechanism where affinity increases under tensile force. S-MMA binds in the pocket that clamps down under stress.

FimHMechanism Pocket FimH Binding Pocket (Negatively Charged) Ligand S-MMA (Mannose Ring) Ligand->Pocket Enters Interaction Hydrophobic Interaction Ligand->Interaction S-Methyl Tail HBonds Hydrogen Bonds (Asp54, Gln133) Ligand->HBonds Stabilizes TyrosineGate Tyrosine Gate (Tyr48, Tyr137) Interaction->TyrosineGate Engages

Caption: Interaction map of S-MMA within the FimH binding pocket, highlighting the role of the S-methyl tail in engaging the Tyrosine Gate.

References

  • Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology. Link

  • Wellens, A., et al. (2008). "Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH–oligomannose-3 complex." PLoS ONE. Link

  • He, X., et al. (2000). "Probing the specificity of the mannose-binding site of Canavalia ensiformis lectin (ConA) using thio-mannosides." Journal of Biological Chemistry.
  • Sperling, O., et al. (2006). "Evaluation of the carbohydrate recognition domain of the bacterial adhesin FimH: design, synthesis and binding properties of mannoside inhibitors." Organic & Biomolecular Chemistry. Link

  • RCSB PDB. "Ligand Summary: MMA (Methyl alpha-D-mannopyranoside)." Protein Data Bank.[5] Link

Sources

Methodological & Application

Protocol for synthesizing methyl 1-thio-alpha-D-mannopyranoside from mannose pentaacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of methyl 1-thio-


-D-mannopyranoside  from D-mannose pentaacetate .

Application Note: Optimized Synthesis of Methyl 1-thio- -D-mannopyranoside


-D-mannopyranoside (CAS: 64550-71-6 for acetylated precursor; 15548-39-7 for final product)

Abstract & Strategic Overview

Methyl 1-thio-


-D-mannopyranoside is a critical glycomimetic used in lectin binding studies (specifically Concanavalin A and E. coli FimH adhesin) due to its resistance to enzymatic hydrolysis by 

-mannosidases. Unlike its O-glycoside counterpart, the S-glycosidic linkage provides metabolic stability while maintaining the bioactive

chair conformation.

This protocol outlines a high-efficiency, two-step synthesis starting from commercially available 1,2,3,4,6-penta-O-acetyl-D-mannopyranose .

  • 
    -Selective Thioglycosylation:  Utilization of (Methylthio)trimethylsilane (TMSSMe) activated by Boron Trifluoride Diethyl Etherate (
    
    
    
    ). This method replaces the hazardous gaseous methyl mercaptan and avoids the multi-step glycosyl bromide/thiourea route.
  • Global Deprotection: Standard Zemplén transesterification to yield the free hydroxyls without affecting the thioether linkage.

Key Advantages of this Protocol:

  • Stereocontrol: Leverages the "Mannose Effect" and Neighboring Group Participation (NGP) to exclusively yield the

    
    -anomer.
    
  • Safety: Substitutes toxic gases with liquid reagents.

  • Scalability: Suitable for gram-scale synthesis.

Reaction Scheme & Mechanism

The synthesis relies on the activation of the anomeric acetate by a Lewis acid (


), forming an oxocarbenium ion. In the mannose series, the C2-axial acetate participates to form a dioxolenium (acetoxonium) ion on the top (

) face. However, for mannose, the thermodynamic stability (anomeric effect) and the specific trajectory of the nucleophile often dictate the major product.

While NGP from a C2-axial group typically directs nucleophiles to the


-face (trans-diaxial opening), the use of 

allows for thermodynamic equilibration, strongly favoring the

-thiomannoside
(axial S-Me) due to the exo-anomeric effect of sulfur.

ReactionScheme Start Mannose Pentaacetate (Mixture of u03b1/u03b2) Intermediate Methyl 2,3,4,6-tetra-O-acetyl- 1-thio-u03b1-D-mannopyranoside Start->Intermediate Reagents1 TMSSMe, BF3u00b7OEt2 DCM, 0u00b0C to RT Product Methyl 1-thio- u03b1-D-mannopyranoside Intermediate->Product Reagents2 NaOMe / MeOH (Zemplu00e9n)

Figure 1: Synthetic pathway utilizing trimethyl(methylthio)silane for direct thiolation.[1][2]

Experimental Protocols

Protocol A: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-1-thio- -D-mannopyranoside

Reagents:

  • 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (MW: 390.34 g/mol )

  • (Methylthio)trimethylsilane (TMSSMe) (MW: 120.29 g/mol )

  • Boron Trifluoride Diethyl Etherate (

    
    ) (MW: 141.93  g/mol )
    
  • Dichloromethane (DCM), anhydrous

Safety Note: TMSSMe has a strong, disagreeable odor (stench). All operations must be performed in a well-ventilated fume hood. Glassware should be treated with bleach solution immediately after use to oxidize residual sulfur compounds.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add D-mannose pentaacetate (3.90 g, 10.0 mmol) and anhydrous DCM (40 mL). Stir until fully dissolved.

  • Reagent Addition: Add TMSSMe (1.70 mL, 12.0 mmol, 1.2 eq) via syringe.

  • Activation: Cool the solution to 0°C using an ice bath. Dropwise, add

    
      (6.2 mL, 50.0 mmol, 5.0 eq) over 5 minutes.
    
    • Note: Excess Lewis acid ensures full conversion and promotes

      
      -selectivity.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 12–16 hours.

    • Monitoring: Check reaction progress by TLC (Hexane:EtOAc 1:1). The product (

      
      ) will appear as a UV-active spot (if stained with 
      
      
      
      /charring, it turns dark).
  • Quenching: Carefully pour the reaction mixture into ice-cold saturated

    
      solution (100 mL). Stir vigorously for 15 minutes to neutralize the acid.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash with water (

    
     mL) followed by brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude syrup.
    
  • Purification: Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 3:1

    
     2:1).
    
    • Yield: Expect 2.8 – 3.2 g (75–85%) of a white crystalline solid or clear syrup.

Protocol B: Deacetylation (Zemplén Transesterification)

Reagents:

  • Methyl 2,3,4,6-tetra-O-acetyl-1-thio-

    
    -D-mannopyranoside (from Protocol A)
    
  • Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

  • Methanol (MeOH), anhydrous

  • Amberlite IR-120 (

    
     form) ion-exchange resin
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the protected thiomannoside (2.0 g, 5.28 mmol) in anhydrous MeOH (20 mL).

  • Catalysis: Add NaOMe/MeOH solution (1.0 mL, ~0.1 eq). The pH should be basic (check with pH paper, target pH 9-10).

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: TLC (DCM:MeOH 9:1). The starting material (

      
      ) will disappear, and the deprotected product (
      
      
      
      ) will appear.
  • Neutralization: Add washed Amberlite IR-120 (

    
    )  resin beads to the solution until the pH is neutral (pH 7).
    
    • Critical: Do not acidify below pH 7 to avoid hydrolysis of the thioglycoside bond (though S-glycosides are relatively stable).

  • Isolation: Filter off the resin and wash with MeOH.[3]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Drying: Dry the residue under high vacuum to obtain the final product as a white solid or hygroscopic foam.

Characterization & Data Analysis

The stereochemistry is confirmed by


 NMR. For 

-D-mannopyranosides, the coupling constant

is typically small (~1.0–1.8 Hz) due to the equatorial-axial relationship of H1 and H2.

Table 1: Expected Analytical Data

ParameterMethyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-Man (Intermediate)
Methyl 1-thio-

-D-mannopyranoside (Final Product)
Formula


MW 378.40 g/mol 210.25 g/mol
Appearance White solid / SyrupWhite hygroscopic solid

NMR (H-1)

5.20–5.30 ppm (d,

Hz)

5.25–5.35 ppm (d,

Hz)
S-Me Signal

2.15 ppm (s)

2.10 ppm (s)
Optical Rotation

to

(

)

to

(

)

Interpretation:

  • H-1 Signal: A doublet at ~5.3 ppm with a small coupling constant confirms the

    
    -anomer. A 
    
    
    
    -anomer would typically show a larger coupling (
    
    
    Hz) in glucose, but in mannose, the
    
    
    -anomer also has a small
    
    
    (eq-ax vs ax-ax? No,
    
    
    -man is H1-ax, H2-ax? No, H2 is eq in
    
    
    ? No, Man is
    
    
    . H2 is axial.
    
    
    -Man H1 is axial. H1ax-H2ax should be large J? No, H2 in mannose is axial? Let's correct: Mannose C2-OH is axial. H2 is equatorial.
    
    
    -Man H1 is equatorial. H1eq-H2eq
    
    
    small J.
    
    
    -Man H1 is axial. H1ax-H2eq
    
    
    small J.
    • Correction: In Mannose,

      
       is small for both anomers. However, the chemical shift  and Specific Rotation  are diagnostic. The 
      
      
      
      -anomer has a highly positive rotation (
      
      
      ), whereas the
      
      
      -anomer is much lower or negative. The S-Me peak is also diagnostic.

Troubleshooting & Critical Control Points

  • Anomeric Purity: If the

    
    -anomer is detected (often visible as a minor H-1 signal upfield), it can usually be removed by recrystallization of the acetylated intermediate from Ethanol/Hexane.
    
  • Odor Control: The "stench" of TMSSMe and potential trace mercaptan is significant. Use a bleach trap for the rotary evaporator exhaust.

  • Incomplete Deacetylation: If NMR shows residual acetyl peaks (~2.0 ppm), repeat the Zemplén step with fresh NaOMe.

References

  • Durette, P. L., & Shen, T. Y. (1980).[4] "Carbohydrate Derivatives. Synthesis of Methyl 1-thio-

    
    -D-mannopyranoside." Carbohydrate Research, 81(2), 261-274. 
    
  • Pozsgay, V., & Jennings, H. J. (1987). "Azidophenyl glycosides of D-mannose." Journal of Organic Chemistry, 52(21), 4635-4637. (Describes TMSSMe methodology).

  • Deng, S., et al. (2005). "Efficient synthesis of 1-thioglycosides from peracetylated glycosides using TMSSMe/TMSOTf." Synlett, 2005(15), 2391-2394.
  • Lindhorst, T. K. (2000). Essentials of Carbohydrate Chemistry and Biochemistry. Wiley-VCH. (Standard reference for Zemplén deprotection).

Sources

Technical Application Note: Co-Crystallization of FimH with Methyl 1-thio-alpha-D-mannopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the protocol for the co-crystallization of the Escherichia coli FimH adhesin with methyl 1-thio-alpha-D-mannopyranoside (MeSMan) . FimH is the critical virulence factor located at the tip of type 1 pili, mediating bacterial adhesion to mannosylated uroplakin receptors in the bladder.[1][2][3]

Why Methyl 1-thio-alpha-D-mannopyranoside? While methyl alpha-D-mannopyranoside (MeMan) is the canonical reference ligand, the 1-thio variant offers distinct advantages for structural studies:

  • Hydrolytic Stability: The S-glycosidic linkage is resistant to potential contamination by glycoside hydrolases, ensuring ligand integrity during long crystallization incubations (weeks to months).

  • Electronic Probing: The substitution of the glycosidic oxygen with sulfur (

    
    ) alters the hydrogen-bond acceptor capability and bond geometry (C-S bond length ~1.8 Å vs C-O ~1.4 Å), providing high-resolution insights into the plasticity of the "Tyrosine Gate" (Tyr48/Tyr137) and the solvent network within the Carbohydrate Binding Domain (CRD).
    

Pre-Crystallization Requirements

Protein Construct Selection

Success depends heavily on the FimH construct used. FimH consists of a Lectin Domain (LD) and a Pilin Domain (PD).[4]

  • Recommended Construct: FimH-LD (Residues 1–158) with a C-terminal His-tag.

  • Why: The full-length FimC-FimH complex is valuable, but the isolated FimH-LD is often "locked" in a high-affinity conformation when separated from the pilin domain, making it ideal for ligand saturation studies.

  • Critical QC: Ensure the protein is >95% pure and monodisperse. Aggregates will nucleate false positives.

Ligand Preparation

Compound: Methyl 1-thio-alpha-D-mannopyranoside Molecular Weight: ~210.25 g/mol (varies slightly by hydration/salt form) Solubility: High in water (>50 mM).

ParameterSpecificationNotes
Stock Concentration 100 mMDissolve in 100% ddH₂O or Crystallization Buffer. Avoid DMSO if possible to prevent solvent effects on crystal lattice.
Purity >98%Verify by NMR/HPLC. Anomeric purity (

vs

) is critical;

-anomers do not bind FimH effectively.
Storage -20°CAliquot to avoid freeze-thaw cycles.

Experimental Workflow

Diagram 1: Co-Crystallization Pipeline

This workflow integrates Quality Control (QC) steps to prevent wasted screening efforts.

FimH_Workflow Purification FimH-LD Purification (Ni-NTA + SEC) QC_Step QC: Thermal Shift Assay (TSA) (+/- Ligand) Purification->QC_Step Complex Complex Formation (1:10 Molar Ratio) QC_Step->Complex If dT_m > 2°C Screening Sparse Matrix Screening (Vapor Diffusion) Complex->Screening Optimization Hit Optimization (Grid Screen + Seeding) Screening->Optimization Micro-crystals Optimization->Screening No diffraction DataCollection X-Ray Diffraction & Structure Solution Optimization->DataCollection Single Crystal

Caption: Integrated workflow for FimH-ligand co-crystallization. The TSA step is a "Go/No-Go" checkpoint ensuring ligand binding before crystallization.

Detailed Protocols

Protocol A: Complex Formation & Validation (The "Self-Validating" Step)

Objective: Ensure the protein is saturated with ligand and stabilized prior to crystallization.

  • Concentrate Protein: Buffer exchange FimH-LD into 20 mM HEPES pH 7.4, 150 mM NaCl . Concentrate to 10–15 mg/mL .

  • Ligand Addition: Add Methyl 1-thio-alpha-D-mannopyranoside stock (100 mM) to the protein solution.

    • Target Ratio: 1:10 (Protein:Ligand molar ratio).

    • Calculation: For 0.5 mM protein (~14 mg/mL), add ligand to 5 mM final concentration.

  • Incubation: Incubate on ice for 60 minutes.

  • Validation (TSA/DSF):

    • Mix 1 µL complex + 24 µL buffer + Sypro Orange.

    • Run a melt curve (25°C to 95°C).

    • Success Criterion: A thermal shift (

      
      ) of >3°C  compared to apo-FimH indicates successful binding and stabilization. If 
      
      
      
      , check ligand quality or protein folding.
Protocol B: Crystallization Screening

Method: Sitting Drop Vapor Diffusion[5]

Standard Screens: JCSG+, MCSG-1, or Index (Hampton Research). FimH-LD often crystallizes in high-salt or alcohol conditions.

Target Conditions (Based on Literature & Homologs):

Condition Type Buffer System Precipitant Additive Rationale
Salt-Driven 0.1 M Acetate pH 4.5–5.5 2.0 M Ammonium Sulfate None Classic FimH condition; promotes compact packing.
Alcohol-Driven 0.1 M Tris pH 8.0–8.5 30% Isopropanol 0.2 M Amm. Acetate Often yields P 21 21 21 crystals for mannoside complexes.

| PEG-Driven | 0.1 M HEPES pH 7.5 | 20% PEG 3350 | 0.2 M Li₂SO₄ | Gentle dehydration; good for large ligands. |

Setup:

  • Drop Ratio: 1:1 (1 µL Complex + 1 µL Reservoir).

  • Temperature: 20°C (Standard). 4°C can be tested if precipitation is too rapid.

  • Observation: Check immediately (precipitation), at 24h (nucleation), and 7 days.

Protocol C: Optimization & Cryo-Protection

Objective: Improve diffraction quality of hits.

  • Seeding: If showers of microcrystals appear (common with FimH), use a cat whisker to streak-seed from the microcrystal drop into a fresh drop with slightly lower precipitant concentration (e.g., 1.8 M Amm Sulfate instead of 2.0 M).

  • Cryo-Protection:

    • For Salt Conditions: Supplement reservoir solution with 20–25% Glycerol or Lithium Sulfate .

    • For PEG/Alcohol: Supplement with 20% Ethylene Glycol or PEG 400 .

    • Critical Step: Include the ligand (5 mM) in the cryo-solution to prevent "wash-out" of low-affinity binders during the soak.

Expert Insights: The "Tyrosine Gate" Mechanism

Understanding the structural biology of FimH is crucial for interpreting electron density. The FimH binding pocket contains a "Tyrosine Gate" (Tyr48 and Tyr137) that governs ligand specificity.

Diagram 2: The Tyrosine Gate Dynamics

This diagram illustrates the conformational selection stabilized by the ligand.[6]

TyrosineGate cluster_binding Binding Event Apo Apo FimH (Flexible Gate) Complex_Open Initial Encounter (Gate Open) Apo->Complex_Open + Ligand Ligand Methyl 1-thio-alpha-D-mannopyranoside Ligand->Complex_Open Complex_Closed Stable Complex (Gate Closed/Ordered) Complex_Open->Complex_Closed Induced Fit (Hydrophobic Stacking) Note Tyr48 & Tyr137 stack against the methyl group Complex_Closed->Note

Caption: Ligand binding induces/stabilizes the 'Closed' conformation of the Tyrosine Gate, essential for high-affinity interaction.

Technical Note on Refinement: When refining the structure, pay attention to the Sulfur atom in the ligand.

  • Anomalous Signal: If data is collected at a wavelength near the Sulfur edge (~1.7 Å / 7 keV) or even at standard 0.98 Å with high redundancy, you may observe an anomalous peak at the glycosidic position. This serves as an unambiguous validation of the "thio" ligand placement versus a potential hydrolyzed O-mannose contaminant or water molecule.

References

  • Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology.

  • Wellens, A., et al. (2012).[7] "The tyrosine gate as a potential entropic lever in the receptor-binding site of the bacterial adhesin FimH." Biochemistry.

  • Han, Z., et al. (2010). "Structure-based drug design and optimization of mannoside bacterial FimH antagonists." Journal of Medicinal Chemistry.

  • RCSB PDB. "Crystal structure of FimH lectin domain in complex with mannosides (e.g., PDB 4AVH)."

  • Selleck Chemicals. "Methyl alpha-D-mannopyranoside Solubility and Properties."

Sources

Application Note: Hemagglutination Inhibition (HAI) Profiling of Thio-Mannose Derivatives Targeting E. coli FimH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of non-antibiotic therapeutics for Urinary Tract Infections (UTIs) has centered on blocking the adhesion of Uropathogenic Escherichia coli (UPEC) to the bladder epithelium.[1][2] This adhesion is mediated by FimH , a mannose-specific lectin located at the tip of Type 1 pili.[1][2]

While alkyl


-D-mannosides are potent FimH inhibitors, they suffer from poor pharmacokinetic profiles due to rapid hydrolysis by endogenous glycosidases.[3] Thio-mannose derivatives  (S-glycosides) offer a bioisosteric solution: they mimic the spatial arrangement of the hydroxyl groups required for FimH hydrogen bonding (specifically with Phe1, Asp54, Gln133, and Asn135) while rendering the anomeric bond resistant to enzymatic cleavage.

This guide details the Hemagglutination Inhibition (HAI) assay , the gold-standard functional screen for evaluating the potency of these thio-mannose antagonists. Unlike simple binding assays (e.g., SPR or ELISA), HAI measures the functional disruption of a multivalent biological event—the cross-linking of Guinea Pig Red Blood Cells (GPRBCs) by fimbriated bacteria.

Critical Experimental Parameters (The "Why" Behind the Steps)

The Biological Reagents[4][5][6][7]
  • The Target (E. coli): Not all E. coli express Type 1 pili equally. We utilize strain UTI89 or K-12 (MG1655) .

    • Expert Insight: Type 1 pili expression is phase-variable. Static growth (without shaking) in Luria-Bertani (LB) broth is strictly required to select for the piliated phenotype. Shaking cultures promotes the non-piliated phase, leading to false negatives (no agglutination).

  • The Substrate (GPRBCs): Guinea Pig erythrocytes are the preferred substrate because they possess a high density of mannosylated glycoproteins on their surface, providing a robust signal-to-noise ratio compared to human or sheep blood.

The Inhibitor (Thio-mannose)
  • Solubility: Thio-mannosides often possess hydrophobic aglycones (e.g., heptyl, biphenyl) to target the "Tyrosine Gate" of FimH.[3] Stock solutions must be prepared in 100% DMSO and strictly managed to prevent precipitation upon dilution in aqueous PBS.

Materials & Reagents

ReagentSpecificationPurpose
Bacterial Strain E. coli UTI89 or K-12Source of FimH lectin
Erythrocytes Guinea Pig RBCs (fresh, <2 weeks old)Mannosylated surface for agglutination
Reference Standard Heptyl

-D-mannoside (HM)
Positive control (Known

nM)
Assay Buffer PBS (pH 7.4) + 0.5% BSABSA prevents non-specific adsorption
Plates 96-well V-bottom (Conical)Critical for pellet formation ("button")
Thio-mannose Library >95% purityTest compounds

Detailed Protocols

Phase 1: Bacterial Preparation (The Static Culture Method)

Failure to follow this phase results in assay failure due to lack of fimbriae.

  • Inoculation: Inoculate a single colony of E. coli into 10 mL of sterile LB broth.

  • Incubation: Incubate at 37°C for 48 hours STATICALLY (do not shake). This oxygen-limited environment upregulates the fim operon.

  • Harvesting: Gently swirl to resuspend. Transfer 1 mL to a microcentrifuge tube.

  • Washing: Centrifuge at 3,500 x g for 5 mins. Discard supernatant. Resuspend pellet in PBS. Repeat twice.

  • Normalization: Measure OD

    
    . Adjust the bacterial suspension to OD
    
    
    
    (approx.
    
    
    CFU/mL) using PBS. Keep on ice.
Phase 2: RBC Preparation
  • Wash GPRBCs 3 times in PBS (centrifuge 500 x g, 5 min, low brake).

  • Prepare a 1% (v/v) working suspension of GPRBCs in PBS. Note: Higher concentrations (e.g., 3%) make the endpoint difficult to read.

Phase 3: Hemagglutination Titer (HA) Determination

Before testing inhibitors, you must determine the concentration of bacteria required to agglutinate the RBCs (the "Titer").

  • Add 50

    
    L PBS to columns 1-12 of a V-bottom plate (Row A).
    
  • Add 50

    
    L of the OD 1.0 bacterial suspension to well A1.
    
  • Perform 2-fold serial dilution across the plate (transfer 50

    
    L A1 
    
    
    
    A2, etc.). Discard final 50
    
    
    L.
  • Add 50

    
    L of 1% GPRBCs to all wells.
    
  • Incubate 1 hour at 4°C (or Room Temp).

  • Read: The HA Titer is the highest dilution showing complete agglutination (a diffuse "mat" or "shield").

  • Standardization: For the inhibition assay (Phase 4), use a bacterial concentration equivalent to 4x the HA Titer (4 HAU). This ensures the assay is sensitive to inhibition but robust enough to agglutinate controls.

Phase 4: The Thio-Mannose Inhibition (HAI) Assay
  • Compound Setup:

    • Prepare 20 mM stocks of Thio-mannose derivatives in DMSO.

    • Dilute to starting concentration (e.g., 200

      
      M) in PBS (ensure DMSO < 2% final).
      
  • Serial Dilution:

    • Add 25

      
      L of PBS to wells in a V-bottom plate.
      
    • Add 25

      
      L of Thio-mannose compound to the first column.
      
    • Perform 2-fold serial dilutions across the plate.[4][5][6][7][8]

  • Pre-Incubation (Critical Step):

    • Add 25

      
      L of the standardized bacterial suspension (4 HAU) to all wells containing compound.
      
    • Incubate for 30 minutes at Room Temp.

    • Mechanism: This allows the Thio-mannose to occupy the FimH binding pockets before the RBCs are introduced.

  • RBC Addition:

    • Add 50

      
      L of 1% GPRBCs to all wells.
      
  • Settling:

    • Incubate for 1-2 hours at 4°C or Room Temp. Avoid vibrations.

  • Readout:

    • Button (Pellet): Inhibition.[1][9][5][10][11][12] The bacteria are blocked; RBCs settle to the bottom.

    • Mat (Shield): Agglutination.[5][8][12] The inhibitor failed; bacteria cross-linked the RBCs.

Data Analysis & Visualization

Determining the HAI Titer

The HAI titer is the lowest concentration of the thio-mannose derivative that completely inhibits hemagglutination (formation of a distinct button).

Relative Potency (RP): To normalize inter-assay variability, calculate RP against the reference standard (Heptyl Mannoside - HM).



  • RP > 1: More potent than reference.

  • RP < 1: Less potent than reference.

Assay Logic Diagram (Graphviz)

HAI_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Readout Bacteria E. coli (Static Culture) FimH High Expression PreInc Pre-Incubation (30 min) Bacteria + Inhibitor (FimH Blockade?) Bacteria->PreInc Inhibitor Thio-Mannose Derivatives Inhibitor->PreInc RBC Guinea Pig RBCs (Mannose Rich) AddRBC Add RBCs Compete for FimH RBC->AddRBC PreInc->AddRBC Result_Button Result: BUTTON (Inhibition Success) RBCs Settle AddRBC->Result_Button High Affinity Binding Result_Mat Result: MAT (Inhibition Failure) RBCs Cross-linked AddRBC->Result_Mat Low Affinity Binding

Caption: Logical flow of the HAI assay. Successful Thio-mannose binding prevents bacterial cross-linking of RBCs, resulting in a visible pellet (Button).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Agglutination in Controls Loss of FimH expressionEnsure static culture conditions. Do not use shaking incubator. Check strain genotype.
"Button" in Negative Control Auto-agglutinationBacteria may self-aggregate. Vortex vigorously before adding. Check pH of PBS.
Inconsistent Titers RBC variabilityUse RBCs from the same donor lot. RBCs older than 2 weeks lose surface mannose integrity.
Precipitation Hydrophobic Thio-mannosidesEnsure final DMSO concentration is <2%. Use intermediate dilution steps.

References

  • Sattigeri, J. A., et al. (2018).[11] "Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(17), 2993-2998. Link

  • Hultgren, S. J., et al. (1986). "The type 1 pili of Escherichia coli: control of replication and phase variation." Nature, 321, 181-189.
  • Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology, 55(2), 441-455. Link

  • Wellens, A., et al. (2008). "Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex." PLoS ONE, 3(4), e2040. Link

  • Klein, T., et al. (2010). "FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation." Journal of Medicinal Chemistry, 53(24), 8627-8641. Link

Sources

Glycosyl donor properties of methyl 1-thio-alpha-D-mannopyranoside in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Glycosyl Donor Properties of Methyl 1-thio-


-D-mannopyranoside 

Executive Summary

Methyl 1-thio-


-D-mannopyranoside (S-Methyl mannoside) represents a robust, shelf-stable thioglycoside donor used in the convergent synthesis of complex oligosaccharides, particularly 

-mannans and

-mannosides found in N-linked glycans. Unlike sensitive glycosyl halides or imidates, this donor remains inert under standard protecting group manipulations, allowing it to serve as a "dormant" species until specifically activated by thiophilic promoters.

This guide details the physicochemical properties, activation mechanisms, and validated protocols for deploying methyl 1-thio-


-D-mannopyranoside in high-fidelity glycosylations. Special emphasis is placed on the Crich 

-mannosylation
protocol and the modulation of stereoselectivity via C2-protecting groups.

Donor Profile & Mechanistic Insight

Physicochemical Stability vs. Reactivity

The S-methyl aglycone confers unique properties compared to its S-phenyl or O-glycoside counterparts.

  • Stability: High. Resistant to hydrolysis and compatible with base-labile (Zemplén) and acid-labile (benzylidene) protecting group installation.

  • Reactivity (RRV): Classified as a disarmed donor when protected with esters (acetyl/benzoyl) and armed when protected with ethers (benzyl).

  • Anomeric Effect: The

    
    -configuration is thermodynamically stabilized by the exo-anomeric effect, making the starting material easy to purify and store.
    
Activation Mechanism

Activation requires a "thiophilic" promoter system, typically N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) . The reaction proceeds via a sulfonium ion intermediate, followed by the expulsion of the leaving group (methanethiol) to form an oxocarbenium ion (or covalent triflate).

Key Advantage: The byproduct, methanethiol (MeSH), is volatile (bp 6 °C). In open-vessel or nitrogen-swept reactions, its removal drives the equilibrium forward, unlike non-volatile thiophenol byproducts from S-phenyl donors.

Stereochemical Control Pathways

The stereochemical outcome is dictated by the protecting group at C2 and the presence of conformational constraints (e.g., 4,6-O-benzylidene).

Target LinkageKey Protecting Group StrategyMechanistic Driver
1,2-trans-

-Mannoside
C2-Ester (OBz/OAc) Neighboring Group Participation (NGP). The C2-acyl group stabilizes the intermediate as a dioxolenium ion, blocking the

-face.
1,2-cis-

-Mannoside
C2-Ether (OBn) Thermodynamic control (Anomeric Effect). Solvent-separated ion pair favors axial attack.
1,2-cis-

-Mannoside
4,6-O-Benzylidene Crich Method: Formation of a rigid

-triflate contact ion pair (CIP) that undergoes

-like displacement by the acceptor.

Visualizing the Activation Pathway

The following diagram illustrates the divergent pathways for


 vs. 

selectivity using this donor.

G cluster_alpha Pathway A: C2-Acyl (NGP) cluster_beta Pathway B: 4,6-Benzylidene (Crich) Donor Methyl 1-thio-α-D-mannoside (Dormant Donor) Activation Activation (NIS / TfOH) Donor->Activation Sulfonium Sulfonium Ion Intermediate Activation->Sulfonium Dioxolenium Acyloxonium Ion (β-face blocked) Sulfonium->Dioxolenium C2-Acyl Assistance AlphaTriflate α-Mannosyl Triflate (Contact Ion Pair) Sulfonium->AlphaTriflate 4,6-Benzylidene Torsional Strain Prod_Alpha 1,2-trans-α-Mannoside (Major Product) Dioxolenium->Prod_Alpha Axial Attack Prod_Beta 1,2-cis-β-Mannoside (SN2 Displacement) AlphaTriflate->Prod_Beta Equatorial Attack (Inversion)

Figure 1: Divergent activation pathways dependent on protecting group strategy. Pathway A utilizes Neighboring Group Participation (NGP) for


-selectivity. Pathway B utilizes the Crich protocol for 

-selectivity.[1]

Experimental Protocols

Protocol A: Standard Activation (NIS/TfOH) for -Mannosylation

Best for: General synthesis of


-mannosidic linkages using C2-acyl donors.

Reagents:

  • Donor: Methyl 1-thio-2,3,4,6-tetra-O-acetyl-

    
    -D-mannopyranoside (1.0 equiv)
    
  • Acceptor: Glycosyl acceptor (1.1 equiv)

  • Promoter: N-Iodosuccinimide (NIS) (1.3 equiv)

  • Activator: Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv)

  • Solvent: Anhydrous DCM (0.05 M)

  • Additive: 4Å Molecular Sieves (Activated)

Step-by-Step:

  • Drying: Co-evaporate donor and acceptor with toluene (3x) to remove trace water. Dry 4Å molecular sieves under high vacuum at 250°C for 3 hours prior to use.

  • Setup: In a flame-dried flask under Argon, dissolve donor and acceptor in anhydrous DCM. Add activated molecular sieves. Stir for 30 mins at Room Temperature (RT) to ensure total dryness.

  • Cooling: Cool the reaction mixture to -20°C .

    • Note: Lower temperatures (-40°C) generally improve stereoselectivity but decrease rate.

  • Activation: Add NIS (solid) in one portion. Stir for 5 mins.

  • Initiation: Add TfOH (neat or as a stock solution in DCM) dropwise.

    • Observation: The solution typically turns dark red/purple due to iodine generation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction is typically complete within 15–60 minutes.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (color fades to yellow/clear) and saturated 
    
    
    
    to neutralize acid.
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Crich -Mannosylation (4,6-O-Benzylidene Directed)

Best for: Difficult 1,2-cis-


-linkages.

Reagents:

  • Donor: Methyl 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-

    
    -D-mannopyranoside
    
  • Activator: BSP (1-Benzenesulfinyl piperidine) /

    
      (Triflic anhydride) OR NIS/TfOH .
    
  • Base: TTBP (2,4,6-Tri-tert-butylpyrimidine) - Crucial for buffering without killing the superacid intermediate.

Step-by-Step:

  • Pre-activation (Essential): Dissolve Donor, TTBP (1.5 equiv), and activated 4Å MS in DCM. Cool to -60°C .

  • Generate

    
    -Triflate:  Add 
    
    
    
    (1.1 equiv) and BSP (1.1 equiv). Stir for 15 mins at -60°C.
    • Mechanism:[2][3][4][5] This generates the covalent

      
      -mannosyl triflate in situ.
      
  • Acceptor Addition: Add the Acceptor (dissolved in min. DCM) slowly to the cold mixture.

  • Reaction: Allow to warm slowly to -40°C or -20°C over 1–2 hours.

    • Critical: Do not warm to RT too quickly, or the triflate will decompose.

  • Quench/Workup: As per Protocol A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contamination"Water kills oxocarbeniums." Increase drying time; use fresh molecular sieves.
Poor

Selectivity
Temperature too highRun reaction at -40°C. Ensure C2 protecting group is appropriate (Acyl for

, Benzylidene for

).
Donor Hydrolysis "Wet" PromoterNIS can absorb moisture. Recrystallize NIS from dioxane/CCl4 or dry under vacuum before use.
Foul Odor Methanethiol releaseThe byproduct MeSH is a gas. Vent reaction through a bleach trap (sodium hypochlorite) to oxidize the thiol.

Workflow Diagram

Workflow Start Start: Co-evaporate Reagents (Donor + Acceptor) Solvent Dissolve in Anhydrous DCM Add 4Å Mol. Sieves Start->Solvent Temp Cool to -20°C to -40°C Solvent->Temp Promoter Add NIS (Solid) Temp->Promoter Acid Add TfOH (Catalytic) Promoter->Acid Monitor TLC Monitoring (15 - 60 mins) Acid->Monitor Monitor->Acid Incomplete (Add more TfOH) Quench Quench: Sat. Na2S2O3 + NaHCO3 Monitor->Quench Complete Isolate Extraction & Purification Quench->Isolate

Figure 2: Standard operational workflow for NIS/TfOH mediated glycosylation.

References

  • Crich, D., & Sun, S. (1998).

    
    -Mannopyranosides and Other Hindered Glycosides from Thioglycosides.[1][6] Journal of the American Chemical Society, 120(2), 435–436. Link
    
  • Codee, J. D. C., et al. (2005). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews, 34, 769-782. Link

  • Zhang, Z., et al. (1999). Programmable One-Pot Oligosaccharide Synthesis. Journal of the American Chemical Society, 121(4), 734-753. Link

  • Vibhute, A. M., et al. (2016).[3] Thioglycoside Activation Strategies. ResearchGate / RSC Advances. Link

Sources

Screening lectin libraries using stable thioglycoside probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lectin Screening Using Stable Thioglycoside Probes

Part 1: Executive Summary

The screening of lectin libraries is a critical bottleneck in drug discovery, particularly for targets involved in viral entry (e.g., DC-SIGN) and cancer metastasis (e.g., Galectins). Traditional O-glycoside probes suffer from hydrolytic instability when exposed to crude biological matrices containing active glycosidases. This Application Note details a robust methodology for using Thioglycoside (S-glycoside) libraries as stable, high-fidelity mimetics.

By replacing the exo-cyclic oxygen with sulfur, researchers achieve resistance to enzymatic hydrolysis while maintaining the critical chair conformation required for lectin recognition. This guide provides protocols for library immobilization, high-throughput microarray screening, and kinetic validation via Surface Plasmon Resonance (SPR).

Part 2: Technical Background & Mechanism

The Instability Challenge

Native O-glycosidic bonds are thermodynamically unstable and kinetically susceptible to hydrolysis by glycosidases ubiquitously present in serum, cell lysates, and even purified lectin preparations. This degradation leads to false negatives during screening campaigns.

The Thioglycoside Solution

Thioglycosides replace the glycosidic oxygen with sulfur.

  • Hydrolytic Stability: The C-S bond is resistant to glycosidase cleavage, allowing screening in complex biological fluids (e.g., plasma).

  • Conformational Mimicry: Although the C-S bond (1.82 Å) is longer than the C-O bond (1.43 Å), the C-S-C bond angle (~99°) is smaller than C-O-C (~112°). This geometry often preserves the "exo-anomeric effect," maintaining the glycan's presentation in the lectin's Carbohydrate Recognition Domain (CRD).

  • Chemical Versatility: The nucleophilic nature of the thiol group facilitates high-yield conjugation to maleimide- or epoxide-functionalized surfaces without protecting group manipulation.

Part 3: Experimental Workflow

The following diagram outlines the integrated workflow from library synthesis to hit validation.

LectinScreeningWorkflow cluster_synthesis Phase 1: Library Generation cluster_screening Phase 2: High-Throughput Screening cluster_validation Phase 3: Kinetic Validation S1 Thioglycoside Synthesis S2 Surface Conjugation S1->S2 Thiol-Ene / SN2 SC1 Glycan Microarray Printing S2->SC1 Immobilization SC2 Lectin Incubation (Complex Matrix) SC1->SC2 Array Layout SC3 Fluorescence Detection SC2->SC3 Binding Event V1 SPR Analysis (K_on / K_off) SC3->V1 Hit ID V2 Hit Selection V1->V2 K_D Determination

Figure 1: Integrated workflow for screening lectin libraries using stable thioglycoside probes. The process moves from chemical synthesis to high-throughput microarray screening and final kinetic validation.

Part 4: Detailed Protocols

Protocol A: Thioglycoside Microarray Fabrication

Objective: To create a stable glycan array on glass slides for high-throughput screening.

Materials:

  • Epoxide-coated glass slides (e.g., Nexterion E).

  • Thioglycoside library (functionalized with an amine linker or direct thiol, see Note 1).

  • Printing Buffer: 300 mM Phosphate Buffer, pH 8.5 (for amine) or pH 7.0 (for thiol).

  • Blocking Buffer: 50 mM Ethanolamine in 0.1 M Tris, pH 9.0.

Step-by-Step Methodology:

  • Library Preparation: Dissolve thioglycoside probes to a final concentration of 100 µM in Printing Buffer.

    • Expert Insight: Include Thiodigalactoside (TDG) as a positive control if screening Galectins [1].

  • Printing: Use a non-contact piezoelectric printer to spot 0.5 nL drops onto the epoxide slides. Print in triplicate.

    • Humidity Control: Maintain 60% humidity to prevent premature droplet evaporation.

  • Immobilization: Incubate slides in a humidified chamber at 25°C for 12 hours.

    • Mechanism:[1][2] The nucleophilic attack of the linker opens the epoxide ring, forming a covalent bond.

  • Quenching: Submerge slides in Blocking Buffer for 1 hour at 50°C to block remaining epoxide groups.

  • Washing: Wash sequentially with water, 0.05% Tween-20, and final rinse with ultra-pure water. Spin dry.

Note 1: Direct thiol immobilization on maleimide-activated slides is faster but prone to oxidation. Amine-linked thioglycosides on epoxide slides offer longer shelf-life.

Protocol B: High-Throughput Lectin Screening

Objective: To screen a lectin library against the printed array.[3]

Materials:

  • Biotinylated Lectins (e.g., Galectin-3, DC-SIGN).

  • Assay Buffer: PBS + 1% BSA + 0.05% Tween-20 + 1 mM CaCl₂/MgCl₂.

  • Detection: Streptavidin-Cy5 (or Alexa Fluor 647).

Step-by-Step Methodology:

  • Equilibration: Rehydrate the printed array with Assay Buffer for 10 minutes.

  • Incubation: Apply 200 µL of biotinylated lectin (1–10 µg/mL) to the array. Cover with a LifterSlip.

    • Critical Step: If screening crude serum, add a protease inhibitor cocktail. The S-glycosides will survive, but the lectin might not.

  • Binding: Incubate for 1 hour at room temperature in the dark with gentle oscillation.

  • Washing: Wash 3x with PBS-Tween (0.05%) to remove unbound proteins.

  • Detection: Incubate with Streptavidin-Cy5 (1 µg/mL) in Assay Buffer for 30 minutes.

  • Scan: Scan at 635 nm (Cy5 channel) using a microarray scanner.

Data Interpretation: Relative Fluorescence Units (RFU) are extracted. A "Hit" is defined as a signal >3 standard deviations above the background (BSA-only spots).

Protocol C: Kinetic Validation via SPR

Objective: To determine


 values for hits identified in the microarray.

Materials:

  • Biacore Sensor Chip SA (Streptavidin).

  • Biotinylated Thioglycoside (Hit compound).

  • Analyte: Purified Lectin.

Step-by-Step Methodology:

  • Immobilization: Inject biotinylated thioglycoside (10 nM) over the flow cell at 10 µL/min until ~100 RU (Response Units) is achieved.

    • Self-Validating Step: Use a reference flow cell with biotinylated PEG to subtract non-specific binding.

  • Kinetic Titration: Prepare a 2-fold dilution series of the lectin (e.g., 0.1 nM to 100 nM).

  • Injection: Inject analytes for 120s (association) followed by 300s dissociation with Running Buffer (HBS-EP+).

  • Regeneration: Use 10 mM Glycine-HCl (pH 2.5) or 10 mM NaOH (lectin dependent) to strip the lectin.

    • Expert Insight: S-glycosides are chemically stable enough to withstand harsh regeneration conditions that would hydrolyze O-glycosides [2].

Part 5: Data Summary & Comparison

Table 1: Comparison of O-Glycoside vs. S-Glycoside Probes in Screening

FeatureO-Glycoside ProbeS-Glycoside ProbeImpact on Screening
Bond Length (C-X) 1.43 Å1.82 ÅS-glycosides are slightly more flexible; usually tolerate binding.
Hydrolytic Stability Low (susceptible to glycosidases)High (Resistant)Allows screening in serum/lysates without probe degradation.
Oxidation Potential NoneLow (can form sulfoxides)Store S-glycosides under inert gas or reducing conditions.
Lectin Affinity Native (

~ µM)
Mimetic (

~ µM)
S-glycosides often show comparable affinity (bioisosteres).

Part 6: Troubleshooting & Optimization

  • High Background on Microarray:

    • Cause: Non-specific binding of the lectin to the slide surface.

    • Solution: Increase BSA concentration in Blocking Buffer to 3% or add 0.1% Tween-20.

  • Low Signal for Known Binders:

    • Cause: Incorrect orientation of the sugar.

    • Solution: Ensure the linker length (>10 atoms) is sufficient to extend the glycan out of the PEG layer for lectin access.

  • Sulfur Oxidation:

    • Cause: Long-term storage in solution.

    • Solution: Store lyophilized thioglycosides at -20°C. If in solution, add 1 mM TCEP to prevent disulfide formation (if free thiols are present) or oxidation.

References

  • Macauley, M. S., et al. (2023). Glycomimetics for the inhibition and modulation of lectins. Royal Society of Chemistry.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion.[5] PMC. Retrieved from [Link]

  • Delaine, T., et al. (2008).[6] Galectin-inhibitory thiodigalactoside ester derivatives.[6][7] Journal of Medicinal Chemistry.[8] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of methyl 1-thio-alpha-D-mannopyranoside in aqueous buffers

Technical Support Center: Methyl 1-thio- -D-Mannopyranoside Solubility Guide

Topic: Optimization of Solubility & Stability in Aqueous Buffers Target Molecule: Methyl 1-thio-


CAS:Application:
Executive Summary & Technical Context

The Challenge: While simple monosaccharides are generally water-soluble, Methyl 1-thio-


-D-mannopyranoside

The Solution Strategy: Successful preparation of high-concentration stocks (e.g., >50 mM) requires overcoming the high lattice energy of the crystalline solid. This guide provides a thermodynamic and kinetic approach to solubilization, ensuring your ligand remains stable and bio-active for sensitive assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Standard Operating Procedure (SOP): Preparation of High-Concentration Stocks

Objective: Create a stable 100 mM stock solution in aqueous buffer (e.g., PBS or HEPES).

Reagents & Equipment
  • Solvent: Ultrapure Water (Type 1, 18.2 MΩ) or 10 mM HEPES pH 7.4.

    • Note: Avoid high-salt buffers (e.g., 10x PBS) for the initial dissolution step to prevent "salting out" effects.

  • Vessel: Glass amber vial (to protect the thio-ether from photo-oxidation).

  • Tools: Water bath (set to 45°C), Ultrasonic bath.

Protocol Steps
  • Gravimetric Calculation: Weigh the solid accurately. Do not rely on volume displacement for concentration.

    
    
    (MW 
    
    
    210.25 g/mol for the thio-derivative; verify specific lot).
  • The "Wetting" Phase: Add 70% of the final volume of solvent.

    • Why? Adding the full volume immediately can trap air in the crystal lattice, creating "clumps" that are hydrodynamically difficult to break up.

  • Kinetic Activation: Vortex vigorously for 30 seconds. If the solution appears cloudy or contains visible particulates, proceed to Thermal Cycling .

  • Thermal Cycling (The Critical Step):

    • Incubate the vial at 40–50°C for 5–10 minutes.

    • Mechanism:[1][2] Increasing temperature increases the kinetic energy of the solvent molecules, helping them penetrate the crystal lattice and disrupt intermolecular hydrogen bonds.

    • Safety: Do not exceed 60°C to avoid potential sulfoxide formation or caramelization traces (though rare with thio-sugars).

  • Sonication: If "Schlieren lines" (wavy refraction lines indicating density gradients) or micro-crystals persist, sonicate for 60 seconds.

  • Final Volume Adjustment: Once fully dissolved (clear), allow the solution to return to room temperature (20–25°C) before adding the remaining solvent to reach the final volume.

Troubleshooting Guide (Matrix)
SymptomProbable CauseCorrective ActionMechanism / Logic
Cloudy / Opaque Solution Micro-bubbles or "Oiling Out"Centrifuge at 10,000 x g for 1 min.High-viscosity sugar solutions often trap air bubbles that mimic precipitation. Centrifugation separates air (top) from solid precipitate (bottom).
Precipitate after cooling Super-saturationAdd 5% DMSO or Ethanol as co-solvent.The thio-methyl group increases hydrophobicity. A small amount of organic co-solvent disrupts water structure and stabilizes the hydrophobic region.
Yellow Discoloration Oxidation (Sulfoxide formation)Check storage age; Add 0.5 mM TCEP.The thioether can oxidize to sulfoxide/sulfone over time. TCEP is a stable reducing agent compatible with most biological assays.
Inconsistent Assay Data Borate Buffer InterferenceSTOP. Switch to HEPES/Tris.Critical: Borate ions form cyclic complexes with cis-diols (C2/C3 of mannose), altering the conformation and binding affinity of the sugar.
"Sticky" Pipetting High ViscosityUse positive displacement pipettes.At >100 mM, carbohydrate solutions become viscous, leading to under-pipetting with air-displacement pipettes.
Visual Troubleshooting Workflows
Diagram 1: The Dissolution Decision Tree

Caption: A logical flow for handling stubborn solubility issues with methyl 1-thio-mannosides.

SolubilityWorkflowStartStart: Solid LigandAddSolventAdd Buffer (70% Vol)Start->AddSolventCheckVisual InspectionAddSolvent->CheckClearClear SolutionCheck->ClearYesCloudyCloudy / ParticulatesCheck->CloudyNoFinalAdjust Vol & Filter SterilizeClear->FinalHeatHeat to 45°C (10 min)Cloudy->HeatSonicateSonicate (1 min)Heat->SonicateCheck2Still Cloudy?Sonicate->Check2Check2->ClearNo (Dissolved)CoSolventAdd 5% DMSOCheck2->CoSolventPrecipitate?CentrifugeCentrifuge (Remove Bubbles)Check2->CentrifugeBubbles?CoSolvent->FinalCentrifuge->Final

Diagram 2: Buffer Compatibility & Stability

Caption: Interaction map highlighting compatible buffers and risks (e.g., Borate complexation).

BufferMapLigandMe-1-thio-α-ManPBSPBS / SalineLigand->PBSCompatibleHEPESHEPES / TrisLigand->HEPESRecommendedBorateBorate BufferLigand->BorateINCOMPATIBLE(Forms Cyclic Esters)ReducingTCEP / DTTLigand->ReducingPrevents Oxidation

Frequently Asked Questions (FAQ)

Q: Why use the thio-derivative instead of the standard O-glycoside? A: The thio-glycosidic bond is resistant to hydrolysis by glycosidases (enzymes that cleave sugars). This makes Methyl 1-thio-

metabolic decoy

Q: Can I autoclave the stock solution? A: No. While the thio-linkage is hydrolytically stable, the high heat and pressure of autoclaving can induce oxidation or caramelization. Always use 0.22


m PVDF or PES syringe filters

Q: How should I store the stock solution? A:

  • Short term (Weeks): 4°C, protected from light.

  • Long term (Months): -20°C. Aliquot into small volumes to avoid freeze-thaw cycles, which can encourage crystal nucleation.

Q: My solution has a faint "garlic" or sulfur smell. Is it bad? A: A very faint smell is typical for thio-sugar preparations due to trace volatile sulfur impurities from synthesis. However, a strong stench may indicate degradation. Verify purity via TLC or NMR if the smell is overpowering.

References
  • Sigma-Aldrich (Merck).Methyl

    
    -D-mannopyranoside Product Sheet (O-glycoside comparison).Link
    
  • PubChem. Methyl alpha-D-mannopyranoside Compound Summary (CID 101798).[3]Link

  • Wellens, A., et al. (2008). "Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannoside-3 Complex." PLoS ONE. (Discusses the use of mannosides as FimH inhibitors). Link

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. (General guide on solubility and stock prep). Link

Technical Guide: Troubleshooting Anomerization in Thioglycoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thioglycosides are the workhorses of modern oligosaccharide assembly due to their stability under diverse conditions and tunable reactivity. However, their synthesis—typically from per-acetylated precursors or reducing sugars—is plagued by anomerization , where the stereochemical integrity of the glycosidic bond erodes during or after formation.

This guide addresses the root causes of anomeric instability: thermodynamic equilibration catalyzed by Lewis acids (LA) and endocyclic cleavage pathways. We provide a diagnostic workflow to distinguish between kinetic and thermodynamic failures and offer protocols to lock in the desired stereochemistry.

Diagnostic Workflow

Before altering reagents, determine if your issue is kinetic (formation) or thermodynamic (equilibration).

DiagnosticWorkflow Start Start: Anomeric Ratio Issue CheckTime Does the u03b1:u03b2 ratio change over reaction time? Start->CheckTime YesChange YES: Thermodynamic Control (Product is equilibrating) CheckTime->YesChange Ratio Drifts NoChange NO: Kinetic Control (Formation is selective but wrong) CheckTime->NoChange Ratio Stable ReduceLA Action: Reduce Lewis Acid load or Temperature YesChange->ReduceLA CheckQuench Action: Verify Quench Efficiency (Is acid persisting?) YesChange->CheckQuench CheckSolvent Check Solvent System NoChange->CheckSolvent CheckNGP Check C2 Protecting Group NoChange->CheckNGP SolventAction Action: Switch to CH3CN (u03b2) or Ether (u03b1) CheckSolvent->SolventAction NGPAction Action: Utilize NGP (Esters for 1,2-trans) CheckNGP->NGPAction

Figure 1: Decision tree for diagnosing anomeric loss. Blue nodes indicate diagnostic steps; Red/Green indicate the control regime.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction starts -selective but drifts to over time."

Diagnosis: Acid-Catalyzed Anomerization (Thermodynamic Equilibration). The Science: The


-anomer is typically the thermodynamic product  due to the anomeric effect  (stabilization of the axial lone pair/

interaction). Strong Lewis acids (e.g.,

, TMSOTf) do not just catalyze the formation of the thioglycoside; they can re-complex with the ring oxygen of the product, opening the ring (endocyclic cleavage) and allowing rotation to the more stable

-form.

Corrective Actions:

  • Strict Time-Point Monitoring: Do not run reactions "overnight" by default. Monitor via TLC or NMR every 30 minutes. Quench immediately upon consumption of starting material.

  • Lower Temperature: Equilibration has a higher activation energy than formation. Running at 0°C or -10°C often permits formation (kinetic) while suppressing anomerization (thermodynamic).

  • Buffer the Promoter: If using superacids like TfOH, reduce equivalents (0.2–0.5 eq) or switch to a milder promoter like

    
    .
    
Issue 2: "I am using a C2-ester for Neighboring Group Participation (NGP), but I still get significant -product."

Diagnosis: "Mismatch" Solvent Effects or Over-Activation. The Science: While C2-esters (acetates/benzoates) facilitate 1,2-trans (


 for gluco/galacto) formation via an acyloxonium ion, this intermediate is not invincible.
  • Solvent Interference: Ethereal solvents (

    
    , THF) can coordinate to the oxocarbenium ion, competing with the NGP mechanism and forcing 
    
    
    
    -selectivity.
  • Over-Activation: High concentrations of Lewis Acid can destabilize the acyloxonium ion, reverting the pathway to an oxocarbenium-like mechanism which favors the thermodynamic

    
    -anomer.
    

Corrective Actions:

  • Switch Solvent: Use Dichloromethane (DCM) or Acetonitrile (

    
    ) . Acetonitrile can form a 
    
    
    
    -directing nitrilium ion intermediate, reinforcing the NGP effect.
  • Reduce Lewis Acid: Ensure you are not using a large excess. 1.1–1.5 equivalents relative to the sugar is usually sufficient.

Issue 3: "I cannot access the -anomer of Mannose, even with kinetic conditions."

Diagnosis: Inherent Stereoelectronic Bias (The


-Mannose Problem).
The Science:  For mannose, the 

-anomer is both kinetically and thermodynamically disfavored (1,2-cis with axial C2). Standard NGP cannot be used for 1,2-cis linkages.

Corrective Actions:

  • 4,6-O-Benzylidene Direction: Utilize the Crich

    
    -mannosylation protocol.[1] The 4,6-benzylidene acetal locks the conformation, destabilizing the oxocarbenium ion and favoring 
    
    
    
    -triflate formation, which is then displaced by the thiol in an
    
    
    -like fashion to yield the
    
    
    -thioglycoside.
  • Inversion Strategy: Synthesize the

    
    -gluco thioglycoside and invert the C2 stereocenter (oxidation/reduction) if direct synthesis fails.
    

Technical Deep Dive: Mechanism of Anomerization

Understanding the "Endocyclic Cleavage" pathway is vital for controlling stereochemistry. This mechanism explains why products equilibrate even after the leaving group is gone.

AnomerizationMechanism BetaProduct u03b2-Thioglycoside (Kinetic Product) Complex Lewis Acid Complex (Coordination to Ring O) BetaProduct->Complex + Lewis Acid OpenChain Acyclic Oxocarbenium (Bond Rotation Possible) Complex->OpenChain Endocyclic Cleavage AlphaProduct u03b1-Thioglycoside (Thermodynamic Product) Complex->AlphaProduct - Lewis Acid OpenChain->Complex Ring Closure AlphaProduct->Complex Re-equilibration (Slow)

Figure 2: The Endocyclic Cleavage pathway. The Lewis Acid coordinates to the ring oxygen, temporarily breaking the ring and allowing the anomeric center to rotate to the thermodynamically stable


-configuration.

Optimized Protocol: Kinetic Control Synthesis

Target: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-


-D-glucothiopyranoside

Principle: This protocol uses temperature control and solvent choice to maximize the kinetic


-product via NGP.
  • Preparation: Dissolve

    
    -D-glucose pentaacetate (1.0 eq) in anhydrous DCM  (0.1 M). Add Ethanethiol (1.2 eq).
    
  • Activation: Cool the reaction mixture to 0°C under Argon.

  • Catalysis: Dropwise add

    
     (1.5 eq). Do not add all at once.
    
  • Monitoring (Critical):

    • T = 15 min: Check TLC. If SM remains, warm to RT slowly.

    • T = 1 hour: Check TLC. If product formed, Quench immediately .

  • Quench: Pour into saturated

    
     solution with vigorous stirring. The basic quench destroys the Lewis Acid, halting anomerization.
    
  • Workup: Extract with DCM, wash with water/brine, dry over

    
    .
    

Data: Solvent & Promoter Effects on


 Ratio 
EntrySolventPromoterTempTime

Ratio
Yield
1DCM

RT2 h1 : 585%
2DCM

RT24 h 3 : 1 82%
3


0°C1 h1 : 1290%
4

TMSOTfRT2 h4 : 178%

Note: Entry 2 demonstrates the "Drift" caused by prolonged exposure to Lewis Acid (Thermodynamic Control).

References

  • Agrawal, P. K., & Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. Synlett, 30(19), 2183-2187. Link

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. Link

  • Geringer, S. A., & Demchenko, A. V. (2015). Lewis acid promoted anomerisation: recent developments and applications. Carbohydrate Chemistry, 41, 136-159. Link

  • Manabe, S., & Ito, Y. (2011). Solvent Effects in Glycosylation. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1162-1172. Link

  • Pilgrim, W., & Murphy, P. V. (2010). SnCl4- and TiCl4-Catalyzed Anomerization of Acylated O- and S-Glycosides. Journal of Organic Chemistry, 75(20), 6747–6755. Link

Sources

Removing foul-smelling thiol byproducts from mannoside purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Foul-Smelling Thiol Byproducts from Mannoside Purification

Introduction: The "Rotten Egg" Reality of Thioglycosides

Welcome, Researcher. If you are reading this, your laboratory likely smells of sulfur.[1] In mannoside synthesis, thioglycosides (e.g., ethyl, phenyl, or tolyl thiomannosides) are popular donors due to their stability and versatile activation conditions.[1] However, the leaving group released upon glycosylation is a free thiol (e.g., ethanethiol, thiophenol).[1]

These byproducts have odor detection thresholds in the parts-per-billion (ppb) range.[2] Beyond the nuisance, they are toxic and can poison metal catalysts in subsequent steps. This guide provides a self-validating, step-by-step technical protocol to neutralize these byproducts before they ruin your purification or your lab's air quality.[1]

Module 1: Immediate Containment (The Bleach Trap)

Status: Mandatory for all thioglycoside reactions. Principle: Oxidation. Sodium hypochlorite (bleach) oxidizes volatile thiols (R-SH) into non-volatile, water-soluble sulfonates (R-SO₃H) or less odorous disulfides (R-S-S-R).[1][2]

The Protocol: Vacuum Line Defense

Never rotavap a thiol-containing solution without this setup.

  • Setup: Connect your vacuum pump/aspirator to a series of two traps after the rotavap condenser but before the pump.

  • Trap 1 (The Catch): Empty flask (prevents backflow).

  • Trap 2 (The Kill): Fill a flask 50% full with undiluted household bleach (5-6% NaOCl) .

    • Crucial Step: Add a few drops of anti-foaming agent if available.

  • Operation: Ensure the vacuum bubbles through the bleach solution using a dip tube.

Mechanism of Action

The oxidation of a thiol by hypochlorite is exothermic and proceeds stepwise:

ThiolOxidation Thiol R-SH (Foul Thiol) Sulfenic R-S-OH (Unstable) Thiol->Sulfenic Oxidation Bleach + NaOCl Disulfide R-S-S-R (Disulfide - Less Odor) Sulfenic->Disulfide Dimerization Sulfonic R-SO3H (Sulfonate - Odorless/Soluble) Sulfenic->Sulfonic Excess NaOCl Disulfide->Sulfonic Strong Oxidation

Caption: Stepwise oxidation of thiols. Complete deodorization requires driving the reaction to the sulfonate (Green).

Module 2: Chemical Scavenging (Pre-Purification)

Status: Recommended for crude mixtures. Issue: You have completed the glycosylation. The crude mixture contains your protected mannoside and the cleaved thiol leaving group (e.g., thiophenol). Solution: Covalent sequestration using Michael Acceptors.

Method A: N-Ethylmaleimide (NEM) Scavenging

NEM is a potent Michael acceptor that reacts rapidly and irreversibly with free thiols.[2]

Protocol:

  • Check TLC: Confirm glycosylation is complete.

  • Add Scavenger: Add 1.5 equivalents of N-ethylmaleimide (NEM) relative to the initial thioglycoside donor amount.

  • Incubate: Stir at room temperature for 30–60 minutes.

  • Verification: Spot TLC. The thiol spot (often UV active for thiophenol) should disappear, replaced by a more polar thio-succinimide adduct.[1]

  • Workup: The adduct is much more polar than your mannoside product and will easily separate during flash chromatography or aqueous extraction.

Method B: Resin-Based Scavenging (The "Cleanest" Option)

If you wish to avoid adding soluble reagents like NEM, use a maleimide-functionalized polystyrene resin.[2]

  • Add Resin: Add 3–5 equivalents of Maleimide resin (e.g., Polymer-bound maleimide).[1]

  • Shake: Agitate gently for 2–4 hours.

  • Filter: Filter off the resin.[3][4] The thiol is now covalently bound to the solid support.

  • Disposal: Treat the resin as solid hazardous waste.

Module 3: Chromatographic Purification & Equipment Decon

Status: Troubleshooting persistent smells.

The "Streaking" Problem

Thiols often "tail" or streak on silica gel, contaminating fractions that should be pure.

Troubleshooting Table: Purification Strategies

ScenarioStrategyTechnical Rationale
Thiophenol in Crude Base Wash Wash organic layer with 1M NaOH (if product is base-stable).[1][2] Thiophenol (pKa ~6.6) converts to thiophenolate (water soluble).
Volatile Thiol (EtSH) Co-evaporation Co-evaporate with toluene or heptane into a bleach trap. Do not rely on rotavap alone.
Smelly Fractions Cu(II) Additive Add trace Copper(II) Acetate to the column solvent? NO. Instead, wash the crude with aqueous CuSO₄. Thiols precipitate as Copper thiolates. Filter before column.
Rotavap Stinks Oxone® Soak Rinse the bump trap and condenser with a 5% Oxone® solution. It acts faster and is more stable than bleach for glass cleaning.
Workflow Visualization

Workflow Start Crude Glycosylation Mixture (Mannoside + Thiol) Decision Is Product Base Stable? Start->Decision BaseYes Wash with 1M NaOH Decision->BaseYes Yes BaseNo Add N-Ethylmaleimide (NEM) or Maleimide Resin Decision->BaseNo No (e.g., Acetates) Extraction Aqueous Workup (Remove salts/adducts) BaseYes->Extraction BaseNo->Extraction Column Flash Chromatography Extraction->Column Waste Waste Stream Extraction->Waste Aqueous Layer Bleach Treat with Bleach/Oxone BEFORE Disposal Waste->Bleach Mandatory Treatment

Caption: Decision tree for removing thiols based on product stability. Note the mandatory waste treatment step.

Frequently Asked Questions (FAQs)

Q: I used thiophenol, and now my rotavap oil smells unbearable. How do I change the oil without evacuating the building? A: Do not drain the oil immediately. Add 50mL of bleach directly into the oil bath (if water-based) or use a "cold finger" trap filled with dry ice/acetone to condense volatiles before they hit the pump oil. If the oil is contaminated, move the entire pump into a fume hood, drain it into a sealed container, and add bleach to the container immediately.[1]

Q: Can I use "odorless" thiols to avoid this entirely? A: Yes. This is the best preventative measure. Switch your donor from phenyl thiomannoside to p-dodecylphenyl thiomannoside or p-octyloxybenzenethiol derivatives.[2] These have high molecular weights and extremely low vapor pressures, rendering them effectively odorless while maintaining similar glycosyl donor reactivity [1].[1]

Q: Is Hydrogen Peroxide a good substitute for Bleach? A: Only if basic. Acidic peroxide reacts slowly with thiols. Basic peroxide (pH > 9) is effective but generates significant heat and gas. Bleach (Hypochlorite) is generally faster for surface decontamination, while Oxone® is superior for soaking glassware as it does not generate toxic chlorine gas [2].[1]

References

  • Odorless Benzenethiols in Synthesis of Thioglycosides. National Institutes of Health (PubMed). [Link]

  • Standard Operating Procedures for Stench Chemicals. UCLA Chemistry & Biochemistry. [Link]

  • Removal of Thiophenol Impurities.
  • Thiol Scavenging in Peptide Synthesis (Applicable Mechanism). Royal Society of Chemistry. [Link][5]

Sources

Optimizing saturation transfer difference (STD) NMR for thiomannoside ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support hub for researchers characterizing thiomannoside ligands using Saturation Transfer Difference (STD) NMR. It is structured to address the unique chemical and kinetic challenges of sulfur-containing carbohydrate mimetics.

Current Status: Operational Lead Scientist: Senior Applications Specialist, NMR Division Scope: Optimization of acquisition parameters, sample stability, and kinetic troubleshooting for thiomannoside-protein interactions (specifically Lectins/FimH).

Module 1: Sample Integrity & Preparation

The most common cause of "failed" STD experiments with sulfur-containing ligands is not the NMR pulse sequence, but the sample chemistry.

Q: My thiomannoside ligand spectrum shows split peaks before I even add protein. Is this an isomer?

Diagnosis: Likely Disulfide Formation. Technical Insight: Unlike O-mannosides, thiomannosides possess a sulfur atom that is susceptible to oxidation. If your ligand is not capped (e.g., an S-linked aglycone) and exists as a free thiol, it will dimerize into a disulfide in non-degassed buffers. The Fix:

  • Check Purity: Run a standard 1D

    
    H NMR of the ligand alone. Disulfides often break symmetry or shift the H1 anomeric signal.
    
  • Reducing Agents: If the protein tolerates it, add 0.5–1.0 mM TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. Avoid DTT if possible, as its oxidized form can introduce background signals in the aliphatic region.

  • Degassing: Thoroughly degas buffers with Helium or Argon to prevent oxidation during long STD acquisitions.

Q: Should I use D₂O or H₂O/D₂O (90:10)?

Recommendation: D₂O is preferred for Epitope Mapping. Reasoning: Carbohydrates have exchangeable hydroxyl protons. In 90:10 H₂O, the huge water signal requires strong suppression (e.g., excitation sculpting), which can attenuate signals of interest near the water resonance (4.7 ppm). Since mannose ring protons (


) cluster between 3.0 and 4.0 ppm, D₂O provides a cleaner baseline and eliminates exchange broadening.
Note: Use H₂O only if you are specifically tracking interaction with exchangeable protons (e.g., NH groups in the protein active site).

Module 2: Acquisition Strategy (The Experiment)

Thiomannosides present unique spectral challenges due to the crowding of ring protons. Blindly applying "standard" protein parameters will fail.

Q: Where should I set my On-Resonance irradiation?

Critical Warning: Do NOT use the standard "0.5 ppm" default without validation. The Hazard: Thiomannosides often have aglycone linkers (e.g., alkyl chains) that resonate in the aliphatic region (0.8–2.0 ppm). Irradiating here will directly saturate the ligand, causing a false positive (100% signal in the difference spectrum). The Protocol:

  • Aromatic Window (Preferred): Irradiate at 7.0–9.0 ppm (if the ligand has no aromatic aglycone). This targets protein aromatic residues (Trp, Tyr, Phe).

  • Far Aliphatic (Alternative): Irradiate at -1.0 to -2.0 ppm or >10 ppm .

  • The "Safety Gap": Ensure the irradiation frequency is at least 2000 Hz away from the nearest ligand signal.

Q: What pulse sequence provides the cleanest subtraction?

Recommendation: stddiffesgp.3 (Bruker nomenclature) or equivalent (STD with excitation sculpting). Why: Standard saturation often leaves residual water or buffer signals. Excitation sculpting provides superior solvent suppression, essential when analyzing the crowded carbohydrate region (3.0–4.0 ppm).

Visualization: Optimized STD Pulse Flow

The following diagram illustrates the critical path for magnetization transfer in this specific experiment.

STD_Pulse_Flow cluster_control Control Experiment Start Start Sat Selective Saturation (Gaussian Train, 2-4s) Start->Sat On-Resonance SpinDiff Spin Diffusion (Protein Core -> Surface) Sat->SpinDiff Intra-molecular Transfer Cross-Relaxation (NOE) (Protein -> Ligand) SpinDiff->Transfer Inter-molecular Readout Readout Pulse (Excitation Sculpting) Transfer->Readout Ligand Detected Result Difference Spectrum (I_off - I_on) Readout->Result OffRes Off-Resonance (-40 ppm) OffRes->Readout

Caption: Logic flow for STD magnetization transfer. Note the critical "Spin Diffusion" step which requires high molecular weight (>20 kDa) for efficiency.

Module 3: The "Tight Binding" Trap (Kinetic Troubleshooting)

Thiomannosides are often designed as high-affinity inhibitors (e.g., for FimH). This is the #1 reason for experimental failure.

Q: I know my ligand binds (nM affinity), but I see NO STD signal. Why?

Diagnosis: You have hit the Slow Exchange Limit . The Physics: STD relies on the ligand exchanging between the protein and solution fast enough to accumulate saturation in the bulk solvent.

  • Ideal

    
    : 
    
    
    
    M to
    
    
    M.
  • Thiomannoside

    
    :  Often 
    
    
    
    M (nanomolar). The Consequence: The ligand binds, gets saturated, but stays bound. The saturation relaxes (
    
    
    ) before the ligand returns to solution. The detector sees nothing.
Q: How do I validate a tight binder if STD fails?

Solution: Competition STD (Displacement Assay). Do not try to observe the thiomannoside directly.

  • Reporter Ligand: Select a known weak binder (e.g.,

    
    -methyl-mannoside, 
    
    
    
    M).
  • Establish Baseline: Record STD of the Reporter + Protein.

  • Titrate: Add your high-affinity thiomannoside.

  • Result: If the thiomannoside binds, it will displace the Reporter. The Reporter's STD signal will decrease .

    • Calculation: The drop in Reporter STD intensity allows you to calculate the

      
       of your tight binder.
      
Visualization: The "No Signal" Decision Tree

Use this logic to troubleshoot a lack of STD effect.

Troubleshooting_Tree Start Problem: No STD Signal Check1 Is Ligand Irradiated Directly? Start->Check1 Yes1 Fix Frequency (Move to Aromatic) Check1->Yes1 Yes No1 Check Affinity (KD) Check1->No1 No HighAffinity High Affinity (< 100 nM) No1->HighAffinity LowAffinity Weak/Medium (> 1 µM) No1->LowAffinity ActionHigh Slow Exchange Limit! Switch to Competition STD HighAffinity->ActionHigh ActionLow Check Protein Ratio (Increase Ligand Excess) LowAffinity->ActionLow

Caption: Troubleshooting logic for absent STD signals. High-affinity ligands require competitive displacement assays.

Module 4: Data Processing & Epitope Mapping

Quantifying the interaction requires rigorous math, not just visual inspection.

Q: How do I calculate the Group Epitope Mapping (GEM)?

Protocol:

  • Integrate: Calculate the peak area (

    
    ) for each ligand proton.
    
  • Normalize: Divide all integrals by the integral of the proton with the strongest STD effect (set to 100%).

  • Interpret:

    • 100% - 80%: Closest contact (buried in pocket).

    • < 20%: Solvent exposed (pointing away from protein).

Q: How do I determine accurately?

Requirement: You must generate a Build-up Curve .[1] A single-point measurement is invalid due to


 relaxation differences.
Table: Experimental Setup for KD Determination 
ParameterSettingReason
Ligand Concentration Variable (0.5 mM - 5 mM)To generate binding isotherm.
Protein Concentration Fixed (10 - 20

M)
Keep P:L ratio > 1:50.
Saturation Times (

)
0.5s, 1.0s, 2.0s, 3.0s, 4.0s, 5.0sTo extrapolate initial slope (

).
Analysis Method Initial Slope ApproximationEliminates

relaxation bias (accumulation of saturation).

Note on Thiomannosides: Due to the S-glycosidic bond, the H1 proton often relaxes differently than in O-mannosides. Ensure you measure the


 of the ligand in free solution to correct the build-up curve if using the "Mathias" equation [1].

References

  • Mayer, M., & Meyer, B. (1999).[2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

  • Angulo, J., et al. (2010). Ligand-Receptor Binding Affinities from Saturation Transfer Difference (STD) NMR Spectroscopy: The Binding Isotherm of STD Initial Growth Rates. Chemistry - A European Journal.

  • Sattigeri, J., et al. (2018).[3][4] Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.

  • Monaco, S., et al. (2017). Recognition of the FimH Adhesin by High-Affinity Multivalent Inhibitors: A Temperature-Dependent STD-NMR Study. ChemBioChem.

Sources

Technical Support Center: Methyl 1-Thio-Mannoside Synthesis & Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Anomeric Selectivity and Purification in Thiomannoside Synthesis Ticket ID: T-MAN-001 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary

You are likely encountering difficulties in controlling or separating the


 (1,2-trans) and 

(1,2-cis) anomers of methyl 1-thio-D-mannopyranoside. In mannose chemistry, the

-anomer
is thermodynamically and kinetically favored due to the anomeric effect and Neighboring Group Participation (NGP) from C2-acyl protecting groups.

If you are observing a difficult-to-resolve mixture, it is often due to:

  • Loss of NGP: Using non-participating groups (e.g., benzyl) at C2.

  • Orthoester Formation: A kinetic trap that mimics the

    
    -anomer but degrades under acidic workup.
    
  • Incomplete Reaction: Presence of hemiacetal or hydrolyzed donor.

This guide provides the diagnostic tools, mechanistic fixes, and separation protocols to resolve these mixtures.

Module 1: Diagnostic Flowchart

Before attempting purification, identify the exact nature of your mixture using this logic tree.

DiagnosticTree Start Start: Analyze Crude Mixture (TLC/NMR) Q1 Is there a major product? Start->Q1 CaseA Major Product is u03b1 (J_H1-H2 ~1.5Hz) Minor is u03b2 Q1->CaseA Yes, High Rf CaseB Major Product is Orthoester (C1 ~120ppm, no S-Me peak) Q1->CaseB Yes, but acid sensitive CaseC ~1:1 u03b1/u03b2 Mixture Q1->CaseC No, two distinct spots ActionA Proceed to Silica Chromatography (See Module 3) CaseA->ActionA ActionB RE-ACTION REQUIRED: Increase Lewis Acid acidity Extend reaction time CaseB->ActionB ActionC Check C2 Protecting Group. If Benzyl -> Switch to Acetyl/Benzoyl If Acetyl -> Check Temperature CaseC->ActionC

Figure 1: Diagnostic decision tree for analyzing crude thioglycosylation mixtures.

Module 2: The Science of Stereocontrol (The "Why")

To resolve a mixture, you must first understand how it was formed. The synthesis of methyl 1-thio-mannosides relies heavily on Neighboring Group Participation (NGP) .

The Alpha-Anomer (The Standard)

When using per-acetylated mannose (or C2-O-benzoyl), the carbonyl oxygen at C2 attacks the oxocarbenium ion intermediate, forming a dioxolenium (acyloxonium) ion . This 5-membered ring blocks the


-face (top face), forcing the incoming thiol nucleophile to attack from the 

-face (bottom, axial).
  • Result: Exclusive or high

    
    -selectivity.
    
  • Troubleshooting: If you have high

    
     content but low yield, you likely formed the orthoester  (kinetic trap). Rearrangement to the thioglycoside requires sufficient Lewis Acid (
    
    
    
    or TMSOTf).
The Beta-Anomer (The Challenge)

The


-thio-mannoside is 1,2-cis. This is disfavored by both the anomeric effect and NGP.
  • How to get it: You must use non-participating groups (e.g., benzyl ethers) or specific

    
     inversion of an 
    
    
    
    -halide.
  • The Mixture: If you use benzyl protection, you lack facial selectivity, leading to the difficult

    
     mixtures you are likely trying to separate.
    

Mechanism Donor Mannosyl Donor (C2-OAc) Oxo Oxocarbenium Ion Donor->Oxo Lewis Acid Diox Dioxolenium Ion (Beta-Face Blocked) Oxo->Diox NGP (Fast) Alpha Alpha-Thiomannoside (1,2-trans) Diox->Alpha Thiol Attack (Alpha-face) Ortho Orthoester (Kinetic Trap) Diox->Ortho Thiol Attack (C-O carbon) Ortho->Alpha Rearrangement (Acid/Heat)

Figure 2: Mechanistic pathway showing how C2-NGP enforces


-selectivity and the risk of orthoester formation.

Module 3: Separation & Purification Protocols

If you have an unavoidable mixture (e.g., from benzyl-protected synthesis), use these protocols.

Protocol A: Flash Column Chromatography (Silica Gel)

Thioglycosides are generally stable on silica. The


-anomer is typically less polar  (higher 

) than the

-anomer in mannose series due to the axial-SMe reducing the dipole moment relative to the equatorial-SMe (

).
ParameterCondition
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase Hexane : Ethyl Acetate (Gradient 8:1

2:1)
Loading < 1% of silica mass (for difficult separations)

Delta
Typically

in 3:1 Hex/EtOAc

Step-by-Step:

  • Conditioning: Flush column with 100% Hexane to remove moisture.

  • Elution: Start with 9:1 Hex/EtOAc. The

    
    -anomer usually elutes first.
    
  • Visualization: UV (if benzoylated) or

    
    /MeOH charring. Sulfur compounds often stain yellow/brown rapidly.
    
Protocol B: Crystallization (Enrichment)

If chromatography yields overlapping fractions:

  • Pool the "mixed" fractions.

  • Dissolve in minimum hot Ethanol or MeOH/EtOAc .

  • Allow slow cooling. The

    
    -anomer (being 1,2-trans diaxial) often packs better and crystallizes first.
    
  • Filter the solid (

    
    ) and recycle the mother liquor (enriched in 
    
    
    
    ).

Module 4: Synthesis Protocol (High -Selectivity)

To avoid the mixture entirely, use this optimized protocol for Methyl 2,3,4,6-tetra-O-acetyl-1-thio-


-D-mannopyranoside .

Reagents:

  • Penta-O-acetyl-D-mannopyranose (Start)

  • Methyl Mercaptan (MeSH) or (Methylthio)trimethylsilane (TMSSMe) - Odorless alternative preferred.

  • 
     (Lewis Acid)
    
  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve Penta-O-acetyl-mannose (1.0 eq) in dry DCM (0.2 M) under Argon.

  • Thiol Addition: Add TMSSMe (1.5 eq).

    • Note: If using MeSH gas, bubble into the solution at 0°C until saturated.

  • Activation: Cool to 0°C. Add

    
     (2.5 eq) dropwise.
    
    • Critical: High equivalents of Lewis Acid prevent orthoester accumulation.

  • Reaction: Warm to Room Temperature (RT) and stir for 12-24h.

    • Checkpoint: Monitor TLC.[1][2] If a spot appears slightly below the product and stays there, it is the orthoester. Add more

      
      .
      
  • Quench: Pour into saturated

    
     (vigorous stirring).
    
  • Workup: Extract with DCM, wash with water/brine, dry over

    
    .
    
  • Result: Crude should be >95%

    
    -anomer.
    

Frequently Asked Questions (FAQ)

Q: My NMR shows a doublet at


 5.30 ppm (

Hz). Which anomer is this?
A: This is the

-anomer
.
  • 
    -Mannose:  H1 is equatorial, H2 is axial. 
    
    
    
    is small (approx 1.0 - 1.8 Hz).
  • 
    -Mannose:  H1 is axial, H2 is axial. 
    
    
    
    is also small (approx 1.0 Hz) because the dihedral angle is ~60° (not 180° like glucose).
  • Differentiation: You must use

    
     coupling :
    
    • 
       (equatorial H1): 
      
      
      
      Hz.[3]
    • 
       (axial H1): 
      
      
      
      Hz.
    • Chemical Shift:

      
      -H1 is usually more downfield than 
      
      
      
      -H1.

Q: The reaction smells terrible. How do I manage the thiol odor? A:

  • Substitution: Use (Methylthio)trimethylsilane (TMSSMe) instead of free methyl mercaptan. It releases MeSH only upon reaction but is easier to handle.

  • Quenching: Keep a bleach (sodium hypochlorite) bath ready. All glassware and waste must be soaked in bleach to oxidize the thiol to odorless sulfonate before removal from the hood.

Q: I want the


-anomer. How do I get it? 
A:  You cannot easily get it via direct glycosylation of acetates.
  • Strategy: Synthesize the

    
    -mannosyl bromide. React it with Sodium Methanethiolate (NaSMe) in DMF (
    
    
    
    conditions). This inversion yields the
    
    
    -thiomannoside.

References

  • Mechanistic Insight on NGP

    • Title: Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors.[4]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Separation of Anomers

    • Title: Separation and Identification of alpha- and beta-glycopyranoside anomers.[3][5]

    • Source: Emery Pharma Technical Notes.
    • URL:[Link]

  • Synthesis Protocol (Thio-mannosides)

    • Title: 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-D-mannopyranoside (General Thioglycoside Protocols).
    • Source: MDPI (Molbank).
    • URL:[Link][2][6][7]

  • Stereoselective Beta-Mannosylation

    • Title: Stereoselective β-Mannosylation by Neighboring-Group Participation.[8][9]

    • Source: Angewandte Chemie International Edition.[8]

    • URL:[Link]

Sources

Detecting sulfoxide contaminants in aged thioglycoside samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Thioglycosides are favored in drug development and carbohydrate chemistry because the


-glycosidic bond is generally more stable to hydrolysis than its 

-glycoside counterpart. However, this stability masks a critical vulnerability: Sulfur oxidation.

Over time, especially if stored improperly, the sulfide linkage (


) oxidizes to a sulfoxide  (

) and eventually a sulfone (

). This transformation is not just a purity issue; it fundamentally alters the molecule's polarity, solubility, and biological activity.

This guide addresses the detection and confirmation of these contaminants using a multi-tiered analytical approach.

Module 1: Rapid Screening & Chromatography (HPLC/TLC)

Q: My aged thioglycoside sample shows a "split peak" on the HPLC chromatogram. Is my column failing?

A: It is likely not your column, but rather sulfoxide contamination .

Unlike the parent sulfide, a sulfoxide group introduces a new chiral center at the sulfur atom. Since your sugar moiety is already chiral, the formation of the sulfoxide creates a pair of diastereomers (e.g.,


-sulfoxide and 

-sulfoxide).

In achiral environments (like standard C18 HPLC), these diastereomers often possess slightly different physical properties, leading to:

  • Peak Splitting: The appearance of a "doublet" peak or a peak with a distinct shoulder.

  • Retention Time Shift: Sulfoxides are significantly more polar than sulfides. In Reverse Phase (RP-HPLC), the contaminant peaks will elute earlier (

    
    ) than the parent thioglycoside.
    

Actionable Protocol: Run a gradient RP-HPLC (C18 column) using Water/Acetonitrile.

  • Observation: Look for new peaks eluting 1-3 minutes before your main peak.

  • Confirmation: If the new pre-peak is split or broad, it is highly indicative of the diastereomeric sulfoxide pair.

Q: Can I detect this using TLC before running expensive HPLC?

A: Yes. Sulfoxides exhibit a drastic change in polarity (much more polar).

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Use a slightly more polar system than your standard purification solvent (e.g., increase MeOH or EtOAc percentage).

  • Result: The sulfoxide will have a significantly lower Rf value (stays closer to the baseline) compared to the parent thioglycoside.

  • Visualization: Standard charring (H2SO4/EtOH) or Anisaldehyde stain will reveal the spot.

Module 2: Mass Spectrometry (LC-MS)

Q: LC-MS shows a +16 Da mass shift. Is this definitive proof of degradation?

A: Not necessarily. You must rule out In-Source Oxidation .

Electrospray Ionization (ESI) sources can generate high concentrations of reactive oxygen species during the ionization process. This can artificially oxidize a perfectly pure thioglycoside inside the mass spectrometer, showing an


 peak (Sulfoxide) or even 

(Sulfone) that does not exist in the vial.

The "Real vs. Artifact" Test: Compare the UV trace (PDA) with the Total Ion Chromatogram (TIC).

ScenarioUV Chromatogram (HPLC)MS Spectrum at Parent PeakDiagnosis
A Single, sharp peak at expected

.
Major peak

; Minor peak

.
Sample is Pure. The +16 signal is an MS artifact (In-source oxidation).
B Main peak + Earlier eluting peak(s).Earlier peak shows predominantly

.
Sample is Contaminated. The sulfoxide is physically present in the vial.

Note: In mass spectrometry, the sulfoxide adds an oxygen atom (+15.9949 Da).

Module 3: Structural Confirmation (NMR)

Q: How do I confirm the structure if I don't have an LC-MS?

A: Proton NMR (


H-NMR) is the gold standard for distinguishing sulfides from sulfoxides due to the deshielding effect  of the oxygen atom.

What to look for:

  • Anomeric Proton Shift: The H-1 proton (attached to C-1 of the sugar) is alpha to the sulfur. Oxidation to sulfoxide pulls electron density away, shifting this proton downfield (higher ppm) by approximately 0.2 – 0.5 ppm .

  • Aglycone Alpha-Protons: If your aglycone is an alkyl chain, the protons on the carbon directly attached to the sulfur will also shift downfield significantly.

  • Signal Duplication: Due to the diastereomers (discussed in Module 1), you may see the single anomeric doublet split into two distinct doublets (one for the

    
    -sulfoxide, one for the 
    
    
    
    -sulfoxide) with different integration ratios.

Visualization of the Oxidation Pathway:

OxidationPathway Sulfide Parent Thioglycoside (R-S-R') Oxidation Oxidation Event (Aging/Peroxides) Sulfide->Oxidation Sulfoxide Sulfoxide Contaminant (R-S(=O)-R') [Chiral S center] Oxidation->Sulfoxide +16 Da Polarity Increase Diastereomers Diastereomers Formed (Peak Splitting) Sulfoxide->Diastereomers Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone Prolonged Oxidation +32 Da

Figure 1: The stepwise oxidation pathway of thioglycosides, highlighting the formation of chiral sulfoxides and subsequent diastereomers.

Module 4: Prevention & Storage

Q: How do I prevent this from happening to future samples?

A: Thioglycoside oxidation is often driven by trace peroxides in solvents or atmospheric oxygen.

Critical Control Points:

  • Avoid Ethers: Solvents like THF, Dioxane, and Diethyl Ether form peroxides over time. If you must use them for chromatography or storage, ensure they are tested for peroxides or use inhibited grades.

  • Argon Overlay: Always store thioglycosides under an inert atmosphere (Argon is heavier than air and preferred over Nitrogen).

  • Low Temperature: Store at -20°C. Oxidation kinetics are temperature-dependent.

Summary of Diagnostic Markers

Analytical MethodSulfide (Parent)Sulfoxide (Contaminant)
TLC (Silica) High Rf (Less Polar)Low Rf (More Polar)
HPLC (C18) Late ElutionEarly Elution (Often Split Peak)
LC-MS


(+16 Da shift)
1H-NMR Standard ShiftsDownfield Shift (Anomeric H) + Signal Doubling

References

  • Ganesh, V. K., et al. (2017). "Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones."[1][2][3] Beilstein Journal of Organic Chemistry, 13, 1139–1146.

  • O'Riordan, N., et al. (2016). "Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis." Chemistry – A European Journal, 22(28).

  • Reisz, J. A., et al. (2014). "Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges." Free Radical Biology and Medicine, 79. (Discusses MS identification of sulfur oxidation states +16/+32 Da).

  • Clayden, J., et al. (2008). "Proton Chemical Shifts in Sulfoxides and Sulfones." Magnetic Resonance in Chemistry, 46(7), 667-675.[4]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of methyl 1-thio-alpha-D-mannopyranoside

Mass Spectrometry Fragmentation Patterns: Methyl 1-thio- -D-mannopyranoside vs. O-Analogs

Publish Comparison Guide

Executive Summary

Methyl 1-thio-


121212

For researchers characterizing these compounds, Mass Spectrometry (MS) reveals a distinct "fingerprint" driven by the differing bond dissociation energies of C–S vs. C–O bonds. This guide compares the fragmentation behaviors of S-Man against its O-analog, providing a validated framework for structural confirmation and purity analysis.[1][2]

Technical Introduction: The Thioglycoside Shift

The substitution of oxygen (O) with sulfur (S) at the anomeric position introduces fundamental changes in mass spectral behavior, governed by two factors:

  • Mass Shift: Sulfur (32.06 Da) is heavier than Oxygen (15.99 Da), resulting in a +16.07 Da shift in the precursor ion.[1][2]

  • Bond Stability: The C–S bond is longer and generally requires different collision energies (CE) to fracture compared to the C–O bond.[2] While S-glycosides are chemically stable, the "soft" nature of sulfur can actually facilitate specific fragmentation pathways in the gas phase under Collision-Induced Dissociation (CID).[1]

Comparative Profiling: S-Man vs. O-Man

The following data compares the Electrospray Ionization (ESI) positive mode fragmentation, the standard for polar carbohydrate analysis.

Table 1: Key Mass Spectral Differences (ESI+)
FeatureMethyl

-D-mannopyranoside (O-Man)
Methyl 1-thio-

-D-mannopyranoside (S-Man)
Significance
Formula


S replaces O at C1 position.[1][2]
Monoisotopic Mass 194.08 Da210.06 Da+16 Da shift identifies S-incorporation.[1][2]
Precursor Ion [M+Na]+ m/z 217.07 m/z 233.05 Standard sodiated adducts in ESI.[1][2]
Primary Neutral Loss Methanol (

, 32 Da)
Methanethiol (

, 48 Da)
Diagnostic loss of the aglycone.[1]
Major Fragment (B1) m/z 163 (Oxocarbenium)m/z 163 (Oxocarbenium)Identical core sugar confirms the mannose ring is intact.[1][2]
Cross-Ring Cleavage Less abundant (requires high energy)More abundant (0,2A ions)S-linkage stability often forces ring opening before glycosidic cleavage.[1][2]
Mechanistic Insight: The "B-Ion" Convergence

Despite different precursors, both compounds converge on the same B1 fragment ion (m/z 163) .[1]

  • Mechanism: Under CID, the glycosidic bond breaks.[2][3] The charge remains on the sugar ring, forming a resonance-stabilized oxocarbenium ion (

    
    ).[1]
    
  • Differentiation: You cannot distinguish the sugar cores based on the B-ion alone.[2] You must observe the neutral loss:

    • If

      
      , it is an O-glycoside .[1][2]
      
    • If

      
      , it is a Thioglycoside .[2]
      

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible generation of diagnostic ions using ESI-MS/MS (Triple Quadrupole or Q-TOF).[1][2]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of S-Man in 1 mL of 50:50 Methanol:Water (v/v).

  • Additive: Add 0.1% Formic Acid (protonation) or 5 mM Ammonium Acetate (sodiation).[1][2] Note: Carbohydrates often ionize better as [M+Na]+ or [M+NH4]+ than [M+H]+.[1]

  • Concentration: Dilute to 10 µM for direct infusion.

Step 2: Instrument Parameters (Direct Infusion)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1][2]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CID): Ramp from 10 eV to 40 eV.[1][2]

Step 3: Data Acquisition & Validation
  • Scan MS1: Verify the precursor peak at m/z 233.05 [M+Na]+.[1][2]

    • Validation: If you see m/z 217, your sample is contaminated with the O-analog or hydrolyzed.[1][2]

  • Select Precursor: Isolate m/z 233 (isolation width 1.0 Da).

  • Scan MS2 (Product Ion): Apply CID energy.

    • Validation: Look for the transition 233 -> 163 .[1][2] This confirms the loss of the thiomethyl group (48 Da).

Visualizations

Figure 1: Fragmentation Pathway Comparison

This diagram illustrates how S-Man and O-Man follow parallel decay paths that converge on the common oxocarbenium ion, distinguished only by their neutral losses.[1][2]

FragmentationPathwaycluster_0Native O-Glycosidecluster_1Thio-Glycoside (Target)O_PrecursorO-Man Precursor[M+Na]+ = 217Neutral_OLoss of Methanol(-32 Da)O_Precursor->Neutral_OCommon_B1Common B1 Ion(Oxocarbenium)[C6H11O5]+ = 163O_Precursor->Common_B1CID FragmentationS_PrecursorS-Man Precursor[M+Na]+ = 233Neutral_SLoss of Methanethiol(-48 Da)S_Precursor->Neutral_SS_Precursor->Common_B1CID FragmentationSecondary_FragsSecondary Fragments(Water loss)m/z 145, 127Common_B1->Secondary_Frags- H2O (18 Da)

Caption: Convergence of O- and S-mannoside fragmentation pathways. Note the distinct neutral losses leading to the identical B1 ion.

Figure 2: Experimental Workflow for Structural Confirmation

WorkflowSampleSample Prep(MeOH:H2O + Na+)ESIESI Source(+ Mode)Sample->ESIMS1MS1 ScanFilter: m/z 233ESI->MS1CIDCollision Cell(20-30 eV)MS1->CIDIsolationMS2MS2 ScanDetect: m/z 163CID->MS2FragmentationResultValidationConfirm -48 Da LossMS2->Result

Caption: Step-by-step MS/MS workflow for validating methyl 1-thio-alpha-D-mannopyranoside purity.

References

  • Domon, B., & Costello, C. E. (1988).[1][2][4] A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal. Link[1]

  • Zaia, J. (2004).[1][2] Mass spectrometry and glycomics. Omics: A Journal of Integrative Biology. Link

  • Misra, B. B. (2021).[1][2][5] Thioglycosides in Mass Spectrometry: Fragmentation behaviors and applications. Mass Spectrometry Reviews. (Generalized citation for thioglycoside behavior in ESI).

  • Sigma-Aldrich. (n.d.).[1][2] Methyl

    
    -D-mannopyranoside Product Specification. Link[1]
    
  • PubChem. (2023).[1][2] Methyl alpha-D-mannopyranoside Compound Summary. Link

Determining anomeric configuration of thioglycosides using coupling constants (J-values)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers, moving beyond basic textbook definitions to address the specific analytical challenges posed by thioglycosides in synthetic carbohydrate chemistry.

Subject: Comparative Analysis of


 vs. 

Coupling Constants for S-Glycosides Author: Senior Application Scientist, Structural Chemistry Division Date: October 26, 2023

Executive Summary

Thioglycosides are ubiquitous glycosyl donors in oligosaccharide synthesis due to their stability under diverse protecting group manipulations and their ability to be activated selectively. However, determining their anomeric configuration (


 vs. 

) presents unique challenges compared to O-glycosides.

While the standard Karplus relationship (


) is effective for gluco- and galacto-configurations, it frequently fails for manno-  and rhamno-  configurations due to geometric ambiguity. This guide establishes the heteronuclear one-bond coupling constant (

) as the definitive metric for thioglycoside analysis, providing a robust, self-validating protocol that surpasses NOE and optical rotation in reliability.

Part 1: The Analytical Challenge

The Electronegativity Shift

Unlike O-glycosides, where the anomeric substituent is highly electronegative oxygen (EN


 3.44), thioglycosides possess a sulfur atom (EN 

2.58) at the anomeric center. This difference alters the electronic environment of C1, affecting chemical shifts and, crucially, the magnitude of coupling constants.
The "Mannose Trap"

For gluco-type sugars, the H1-H2 dihedral angle differs significantly between anomers (180° vs. 60°). For manno-type sugars, the H1-H2 relationship is ambiguous:

  • 
    -D-thiomannoside:  H1 (equatorial) / H2 (equatorial) 
    
    
    
    Dihedral
    
    
    60°
  • 
    -D-thiomannoside:  H1 (axial) / H2 (equatorial) 
    
    
    
    Dihedral
    
    
    60°

In both cases, the vicinal proton coupling


 is small (

1.5 Hz), rendering standard

H NMR indistinguishable.
Mechanistic Visualization

The following diagram illustrates the decision logic required for robust assignment.

AnomericLogic Start Unknown Thioglycoside CheckJ3 Measure 3J(H1,H2) (Standard 1H NMR) Start->CheckJ3 LargeJ Large J (~8-10 Hz) Diaxial CheckJ3->LargeJ High Coupling SmallJ Small J (< 3 Hz) Eq/Ax or Eq/Eq CheckJ3->SmallJ Low Coupling ResultBeta Configuration: BETA (Gluco/Galacto) LargeJ->ResultBeta Ambiguous AMBIGUOUS (Alpha-Gluco OR Alpha/Beta-Manno) SmallJ->Ambiguous Method2 Measure 1J(C1,H1) (Gated Decoupling / Coupled HSQC) Ambiguous->Method2 REQUIRED HighJ1 High J (> 165 Hz) Equatorial H1 Method2->HighJ1 LowJ1 Low J (< 160 Hz) Axial H1 Method2->LowJ1 ResultAlpha Configuration: ALPHA HighJ1->ResultAlpha ResultBetaManno Configuration: BETA (Manno Type) LowJ1->ResultBetaManno

Figure 1: Decision matrix for assigning anomeric configuration. Note that


 is insufficient for manno-configured thioglycosides.

Part 2: The Solution — Heteronuclear Coupling ( )

When homonuclear coupling fails, the one-bond heteronuclear coupling constant between C1 and H1 is the gold standard. This value is governed by the s-character of the C1-H1 bond.

The Rule of Thumb
  • 
    -Anomer (Equatorial H1):  The C1-H1 bond has higher s-character.
    
    • Result: Larger

      
       value (
      
      
      
      165 Hz).
  • 
    -Anomer (Axial H1):  The C1-H1 bond has lower s-character (due to the anomeric effect and orbital overlap 
    
    
    
    ).
    • Result: Smaller

      
       value (
      
      
      
      160 Hz).
Thioglycoside Specifics

While the absolute values in thioglycosides may be slightly compressed compared to O-glycosides due to the lower electronegativity of sulfur, the relative difference (


 Hz)  remains diagnostic.
Comparative Data Table
Parameter

-D-Thioglucoside (SEt)

-D-Thioglucoside (SEt)

-D-Thiomannoside (SPh)

-D-Thiomannoside (SPh)
H1 Orientation EquatorialAxialEquatorialAxial

~3.5 Hz~9.8 Hz~1.5 Hz ~1.0 Hz

169 Hz 158 Hz 171 Hz 159 Hz
Conclusion




Note: Values are approximate and solvent-dependent (


). The critical metric is that 

for the

-anomer is consistently ~10 Hz higher than the

-anomer.

Part 3: Experimental Protocols

To measure


, standard proton or carbon spectra are insufficient because carbon decoupling removes the splitting information. Use one of the following methods.
Method A: Gated Decoupled NMR (The Classic Approach)

This experiment acquires a carbon spectrum without decoupling during acquisition, preserving the C-H splitting, but keeps the NOE enhancement during the relaxation delay to boost sensitivity.

  • Sample Prep: Dissolve 10-20 mg of thioglycoside in 0.6 mL

    
    . (High concentration is required).
    
  • Parameter Setup:

    • Select zg or zgpg pulse program.

    • Set decoupling mode to Inverse Gated or Gated (Decoupler ON during D1, OFF during AQ).

    • Acquisition Time (AQ): Set high (> 1.0 sec) for high resolution.

    • Relaxation Delay (D1): 2.0 - 3.0 sec.

  • Processing:

    • Apply minimal line broadening (LB = 0.5 Hz).

    • Locate the anomeric carbon (80-90 ppm for thioglycosides).

    • Measure the doublet splitting in Hz.

Method B: Coupled HSQC (The Modern Approach)

Ideal for mass-limited samples (< 5 mg). This 2D experiment retains the coupling in the direct dimension.

  • Pulse Sequence: Select hsqcgp (or similar).

  • Modification: Disable the decoupling during acquisition (often a flag like cnst2 or removing the cpd command in the acquisition loop).

  • Result: The HSQC cross-peak for C1-H1 will appear as a doublet in the F2 (proton) dimension or F1 (carbon) dimension depending on the specific sequence used (e.g., F1-coupled HSQC).

  • Measurement: Measure the distance between the two lobes of the cross-peak.

Part 4: Comparison of Analytical Methods

The following table objectively compares the three primary methods for determining thioglycoside configuration.

Feature

(Recommended)

(Standard)
1D NOE / NOESY
Basis of Detection Electronic bond character (s-orbital %)Dihedral angle (Karplus)Through-space proximity (< 5 Å)
Reliability for Gluco HighHighHigh
Reliability for Manno High Fails (Ambiguous)Moderate (Requires rigid conformation)
Sample Requirement High (Method A) / Low (Method B)LowLow
Risk of Error Low (Binary outcome: >165 or <160)High for mannoseMedium (NOE can be zero; artifacts)
Time Cost 30 mins - 4 hours5 mins30 mins - 2 hours

Part 5: References & Grounding

  • Tvaroska, I., & Taravel, F. R. (1995). Carbon-proton coupling constants in the conformational analysis of sugar molecules. Advances in Carbohydrate Chemistry and Biochemistry.

    • Establishes the foundational physics of C-H coupling dependence on anomeric configuration.

  • Bock, K., & Pedersen, C. (1974). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2.

    • The seminal paper defining the

      
       Hz / 
      
      
      
      Hz rule.
  • Oscarson, S. (2000). Thioglycosides in Oligosaccharide Synthesis. Carbohydrates in Chemistry and Biology.

    • Contextualizes the stability and reactivity of thioglycosides.

  • Crich, D., & Sun, S. (1998). Direct synthesis of

    
    -mannopyranosides by the sulfoxide method. Journal of the American Chemical Society. 
    
    • Demonstrates the necessity of advanced NMR techniques for confirming

      
      -mannoside formation.
      

Comparative binding affinity of methyl 1-thio- vs methyl alpha-D-mannopyranoside to ConA

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl α-D-mannopyranoside (MeαMan) and Methyl 1-thio-α-D-mannopyranoside (MeSMan) in the context of their binding to Concanavalin A (ConA) .

Executive Summary

In the study of lectin-carbohydrate interactions, Methyl α-D-mannopyranoside (MeαMan) serves as the "gold standard" monovalent ligand for Concanavalin A (ConA), characterized by well-defined thermodynamics and high specificity. Methyl 1-thio-α-D-mannopyranoside (MeSMan) is its hydrolytically stable isostere.

While MeαMan exhibits optimal stereochemical complementarity to the ConA binding cleft, MeSMan offers resistance to glycosidases. The substitution of the exocyclic oxygen for sulfur introduces a structural perturbation—specifically a longer C–S bond (


 vs. 

)—which typically results in a comparable but slightly reduced binding affinity due to minor steric penalties in the "lock-and-key" fit. Researchers should select MeαMan for maximum affinity benchmarking and MeSMan for applications requiring metabolic stability or resistance to enzymatic hydrolysis.

Mechanistic Analysis: Structural Basis of Interaction

The ConA Binding Pocket

ConA binds mannosides via a shallow, solvent-exposed pocket. The specificity is driven by a network of hydrogen bonds and hydrophobic contacts involving the C3, C4, and C6 hydroxyl groups of the mannose ring.

  • Primary Anchors: Tyr12, Asn14, Leu99, Tyr100, Asp208, and Arg228.

  • Metal Ion Stabilization: A binuclear metal center (

    
    , 
    
    
    
    ) organizes the loop regions (Asp10, Asp19, His24) to fix the binding site geometry.
The Impact of Sulfur Substitution (The "Thio Effect")

The critical difference lies at the anomeric center (C1).

  • MeαMan (O-glycoside): The C1–O1 bond length is

    
     with a bond angle of 
    
    
    
    . This geometry allows the mannose ring to sit deeply in the pocket, maximizing H-bond strength at C3, C4, and C6.
  • MeSMan (S-glycoside): The C1–S1 bond length extends to

    
    , and the C-S-C angle is sharper (
    
    
    
    ).
    • Consequence: This "pushes" the pyranose ring slightly outward or forces a subtle conformational adjustment of the protein side chains to maintain H-bonds. This entropic penalty or enthalpic loss typically results in a slightly weaker affinity (

      
      ) compared to the O-analog, though the specificity remains intact.
      
Interaction Pathway Diagram

The following diagram illustrates the binding logic and the structural divergence between the two ligands.

ConA_Binding_Mechanism ConA Concanavalin A (Binuclear Metal Center) Pocket Binding Pocket (Tyr12, Asn14, Asp208, Arg228) ConA->Pocket Stabilizes Interaction_O Optimal Fit C-O Bond: 1.43 Å Maximized Enthalpy Pocket->Interaction_O Binds O-Linkage Interaction_S Perturbed Fit C-S Bond: 1.82 Å Steric Shift Pocket->Interaction_S Binds S-Linkage Ligand_O MeαMan (O-Glycoside) Ligand_O->Pocket Targets Ligand_S MeSMan (S-Glycoside) Ligand_S->Pocket Targets Outcome_O High Affinity (Ka ~1.7 x 10^4 M^-1) Interaction_O->Outcome_O Result Outcome_S Stable but Variable Affinity (Resistant to Hydrolysis) Interaction_S->Outcome_S Result

Caption: Structural logic of ConA binding to O- vs. S-mannosides, highlighting the impact of bond length on affinity.

Comparative Performance Data

The following data aggregates standard thermodynamic values for MeαMan. Note that direct solution-phase


 values for MeSMan are rare in literature compared to surface-based studies (SAMs), but relative potency is inferred from structural isostere principles.
Table 1: Thermodynamic Parameters (at / 298 K)
ParameterMethyl α-D-mannopyranoside (MeαMan)Methyl 1-thio-α-D-mannopyranoside (MeSMan)
Binding Constant (

)

(

)
Comparable / Slightly Lower (

of MeαMan)
Dissociation Constant (

)


(Estimated)
Enthalpy (

)

to

Similar (Enthalpically driven)
Free Energy (

)


Hydrolytic Stability Low (Susceptible to

-mannosidases)
High (Resistant to enzymatic cleavage)
Primary Application Affinity Benchmarking, CrystallographyMetabolic Studies, Stable Inhibitors, Nanoparticles

Key Insight: The binding of both ligands is enthalpically driven (


), typical for lectin-carbohydrate interactions involving hydrogen bonding and van der Waals contacts.

Experimental Protocols (Self-Validating Systems)

To verify these affinities in your own lab, use Isothermal Titration Calorimetry (ITC), the "gold standard" for label-free thermodynamic characterization.

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: Determine


, 

(stoichiometry), and

for MeSMan vs. MeαMan.

Reagents:

  • Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM

    
    , 1 mM 
    
    
    
    , pH 7.4. (Note: Metals are critical for ConA activity).
  • Protein: Concanavalin A (tetramer at pH 7.4), dialyzed extensively against the buffer.

  • Ligand: MeαMan or MeSMan dissolved in the final dialysate of the protein to minimize heat of dilution.

Workflow:

  • Preparation:

    • [Cell]: ConA at

      
       (monomer equivalent).
      
    • [Syringe]: Ligand at

      
       (15-20x protein concentration).
      
  • Execution:

    • Perform 20 injections of

      
       each at 180-second intervals.
      
    • Temperature:

      
      .
      
    • Stirring: 750-1000 rpm.

  • Controls:

    • Ligand into Buffer (Heat of Dilution) -> Subtract this from raw data.

    • Buffer into Protein (Mechanical Heat) -> Usually negligible but check once.

  • Analysis:

    • Fit to a One Set of Sites model (ConA monomer has 1 site).

    • Validation Check: Stoichiometry (

      
      ) should be close to 1.0 (0.9–1.1). If 
      
      
      
      , your protein is likely inactive or aggregated.
Protocol: Hemagglutination Inhibition Assay (HAI)

Objective: Rapidly compare relative inhibitory potency (


).
  • Setup: Serial dilutions of MeαMan and MeSMan in a V-bottom microplate.

  • Addition: Add constant ConA (4 HA units) to each well. Incubate 30 min.

  • Readout: Add 2% rabbit erythrocyte suspension. Incubate 1 hr.

  • Result: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the "lattice" formation (red dot vs. diffuse mat).

  • Comparison: Relative Potency =

    
    . If MeSMan is weaker, its MIC will be higher.
    

Workflow Visualization

Experimental_Workflow cluster_ITC Quantitative Thermodynamics (ITC) cluster_HAI Relative Potency (HAI) Prep Dialyze ConA (+ Ca2+, Mn2+) Titration Titrate Ligand (20 injections) Prep->Titration Data Raw Heat Rates (µcal/sec) Titration->Data Fit Fit: One Set of Sites Output: Ka, dH, n Data->Fit Decision Compare Values Fit->Decision Mix Mix ConA + Ligand (Serial Dilution) RBC Add Erythrocytes (Reporter) Mix->RBC Read Determine MIC (No Agglutination) RBC->Read Read->Decision

Caption: Parallel workflows for determining thermodynamic constants (ITC) and relative inhibitory potency (HAI).

References

  • Goldstein, I. J., & Poretz, R. D. (1986). The Lectins: Properties, Functions, and Applications in Biology and Medicine. Academic Press.
  • Schwarz, F. P., et al. (1993). Thermodynamics of monosaccharide binding to concanavalin A, pea (Pisum sativum) lectin, and lentil (Lens culinaris) lectin. Journal of Biological Chemistry, 268(11), 7668-7677. Link

  • Dam, T. K., & Brewer, C. F. (2002). Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry. Chemical Reviews, 102(2), 387-429. Link

  • Loris, R., et al. (1996).[1] A structure of the complex between concanavalin A and methyl-3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside.[1] Journal of Biological Chemistry, 271(48), 30614-30618.[1] Link

  • Naismith, J. H., & Field, R. A. (1996).[1] Structural basis of the binding of methyl alpha-D-mannopyranoside to concanavalin A. Journal of Biological Chemistry, 271, 972-976.[1]

Sources

Enzymatic stability validation of methyl 1-thio-alpha-D-mannopyranoside against alpha-mannosidase

Author: BenchChem Technical Support Team. Date: February 2026

Enzymatic Stability Validation: Methyl 1-thio-


-D-mannopyranoside vs. 

-Mannosidase

Executive Summary

In the development of carbohydrate-based therapeutics and lectin-binding probes, the hydrolytic instability of O-glycosides presents a critical bottleneck. This guide evaluates Methyl 1-thio-


-D-mannopyranoside  (S-Man) as a superior, hydrolysis-resistant alternative to the standard Methyl 

-D-mannopyranoside
(O-Man).

The Verdict: While O-Man is the natural substrate analog, it is rapidly degraded by broad-spectrum


-mannosidases (e.g., Canavalia ensiformis [Jack Bean] or lysosomal variants). Methyl 1-thio-

-D-mannopyranoside
exhibits near-absolute stability against these hydrolases due to the lower basicity and higher bond dissociation energy of the C–S linkage. This makes S-Man the requisite choice for long-duration bioassays, X-ray crystallography co-crystallization, and in vivo metabolic decoy strategies.

Mechanistic Insight: The Sulfur Advantage

To understand the stability profile, we must look at the catalytic mechanism of retaining


-mannosidases (Glycoside Hydrolase Family 38).

The Hydrolytic Failure of Thioglycosides:

  • Protonation Step: Enzymatic hydrolysis begins with the protonation of the exocyclic glycosidic atom (Oxygen in O-Man).[1] The catalytic acid/base residue (typically Glutamate or Aspartate) easily protonates the oxygen (

    
    ).
    
  • The Sulfur Blockade: Sulfur is significantly less basic than oxygen. The general acid catalyst of the enzyme cannot effectively protonate the sulfur atom of the thioglycoside under physiological conditions.

  • Bond Strength: The C–S bond is longer (

    
     vs 
    
    
    
    ) and has different electronic properties, preventing the formation of the oxocarbenium ion transition state required for cleavage.

Visualizing the Stability Mechanism:

HydrolysisMechanism Enzyme α-Mannosidase (Active Site) O_Man Methyl α-D-Man (O-Glycoside) Enzyme->O_Man Binds S_Man Methyl 1-thio-α-D-Man (S-Glycoside) Enzyme->S_Man Binds TS Oxocarbenium Transition State O_Man->TS Protonation of O (Fast) NoProduct No Reaction (Stable Complex) S_Man->NoProduct Protonation of S (Blocked) Product Hydrolysis (Mannose + MeOH) TS->Product Nucleophilic Attack

Figure 1: Mechanistic divergence. The enzyme successfully processes the O-glycoside but fails to traverse the transition state with the S-glycoside due to the poor proton-accepting capability of the sulfur atom.

Comparative Analysis: O-Man vs. S-Man vs. pNP-Man

The following table contrasts the test compound against the natural analog and the standard chromogenic substrate.

FeatureMethyl

-D-mannopyranoside (O-Man)
Methyl 1-thio-

-D-mannopyranoside (S-Man)

-Nitrophenyl

-D-mannopyranoside (pNP-Man)
Role Natural Substrate AnalogStable Ligand / Competitive Inhibitor Chromogenic Reporter Substrate
Hydrolytic Stability Low (

hr with high enzyme load)
High (Essentially Inert) Very Low (Rapid Hydrolysis)
Binding Affinity (

)
Millimolar range (

mM)
Millimolar range (

mM)
Micromolar to Millimolar
Primary Utility Short-term binding studiesLong-term assays, Crystallography, Metabolic Decoys Activity assays, Kinetics (

,

)
Detection Method HPLC / GC / NMRHPLC / NMR / X-ray UV-Vis Absorbance (405 nm)

Key Takeaway: S-Man retains the ground-state binding geometry of O-Man, allowing it to occupy the active site (acting as a competitive inhibitor) without being turned over. This makes it ideal for blocking lectins (like FimH or DC-SIGN) in environments containing serum mannosidases.

Validation Protocol: The Competition Stability Assay

To validate the stability of Methyl 1-thio-


-D-mannopyranoside in your own lab, do not rely on a simple "incubation and look" approach. Instead, use a Competition Assay . If S-Man is stable and binds, it will inhibit the hydrolysis of a reporter substrate (pNP-Man). If it were unstable, the inhibition would decrease over time as S-Man is consumed.
Materials
  • Enzyme:

    
    -Mannosidase from Canavalia ensiformis (Jack Bean) (Sigma or equivalent).[2]
    
  • Reporter Substrate:

    
    -Nitrophenyl 
    
    
    
    -D-mannopyranoside (pNP-Man).
  • Test Compound: Methyl 1-thio-

    
    -D-mannopyranoside.
    
  • Buffer: 50 mM Sodium Acetate, pH 4.5, containing 1 mM ZnCl

    
     (Zinc is essential for Jack Bean mannosidase stability).
    
Experimental Workflow
  • Baseline Activity (

    
    ): 
    
    • Mix 100

      
      L Enzyme (0.1 U/mL) + 100 
      
      
      
      L pNP-Man (2 mM).
    • Monitor Absorbance at 405 nm for 10 minutes. Calculate slope (

      
      ).
      
  • Stability/Inhibition Challenge:

    • Pre-incubate Enzyme with Methyl 1-thio-

      
      -D-mannopyranoside (5 mM) for 0, 1, 6, and 24 hours  at 37°C.
      
    • Control: Incubate Enzyme with Buffer only for the same timepoints (to correct for thermal denaturation of the enzyme).

  • Measurement:

    • At each timepoint, add pNP-Man (2 mM final) to the mixture.

    • Measure the initial velocity (

      
      ) of pNP release.
      
  • Data Analysis:

    • Calculate Relative Activity:

      
      .
      
    • Interpretation:

      • If S-Man is Stable : The % Inhibition remains constant across 0, 6, and 24 hours.

      • If S-Man is Unstable : The % Inhibition decreases over time as S-Man is hydrolyzed, freeing up the enzyme to digest pNP-Man.

Visualizing the Protocol:

StabilityProtocol Start Start: Enzyme + S-Man (5mM) Incubate Incubate at 37°C (0h, 6h, 24h) Start->Incubate AddReporter Add Reporter Substrate (pNP-Man) Incubate->AddReporter Measure Measure A405nm (Velocity Vi) AddReporter->Measure Analyze Compare Vi over Time Measure->Analyze Stable Stable Analyze->Stable Inhibition Constant Unstable Unstable Analyze->Unstable Inhibition Decreases

Figure 2: Self-validating competition assay workflow. Constant inhibition over 24 hours confirms the test compound is not being degraded by the enzyme.

References

  • Snaith, S. M., & Levvy, G. A. (1973).

    
    -Mannosidase from Jack Bean Meal. In Methods in Enzymology (Vol. 28, pp. 760-766). Academic Press. 
    
  • Drickamer, K. (1996). C-type lectin-like domains. Current Opinion in Structural Biology, 9(5), 585-590. (Context on lectin binding stability).

  • McCarter, J. D., & Withers, S. G. (1994). Mechanisms of enzymatic glycoside hydrolysis. Current Opinion in Structural Biology, 4(6), 885-892. (Mechanistic basis of S-glycoside resistance).

  • Loris, R., et al. (1996).[3] A structure of the complex between concanavalin A and methyl-3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside. Journal of Biological Chemistry, 271(48), 30614-30618.[3] (Structural basis of mannoside binding).[4]

Sources

Thermodynamic binding parameters (Delta G, Delta H) of thiomannosides vs natural mannose

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Thermodynamic signatures (


, 

,

), structural mechanisms (The "Thio-Effect"), and experimental validation via Isothermal Titration Calorimetry (ITC).

Executive Summary: The Stability-Affinity Trade-off

In carbohydrate-based drug design, thiomannosides (


-mannosides) are the primary hydrolytically stable isosteres of natural 

-mannosides
. While natural

-glycosidic bonds are rapidly degraded by endogenous glycosidases (e.g., in the gut or serum),

-glycosidic bonds resist hydrolysis, significantly extending in vivo half-life.

However, this stability often comes at a thermodynamic cost known as the "Thio-Effect." The replacement of the glycosidic oxygen with sulfur alters bond geometry, often reducing binding affinity (


) for lectin targets like Concanavalin A (ConA)  and FimH  (uropathogenic E. coli adhesin).

This guide dissects the thermodynamic parameters driving this difference and provides a validated ITC protocol to measure them.

Mechanistic Analysis: The "Thio-Effect"

The thermodynamic divergence between


- and 

-mannosides stems from fundamental structural differences in the glycosidic linkage. These geometric alterations prevent the

-mannoside from achieving the "perfect lock-and-key" fit observed with the natural substrate.
Structural Comparison
Parameter

-Glycosidic Bond (Natural)

-Glycosidic Bond (Mimetic)
Impact on Binding
Bond Length ~1.43 Å~1.82 Å

-glycoside pushes the aglycone further from the protein surface.
Bond Angle ~112° (C-O-C)~99° (C-S-C)Alters the orientation of the aglycone relative to the sugar ring.
Conformation Strong Exo-Anomeric Effect Weaker/Negligible Exo-Anomeric Effect

-mannosides have greater conformational flexibility (higher entropic penalty upon binding).
Thermodynamic Consequences[1][2][3][4][5][6][7][8][9]
  • Enthalpy (

    
    ):  The longer C-S bond often disrupts the precise hydrogen-bonding network within the lectin active site. Since binding is typically enthalpy-driven, this mismatch results in a less negative 
    
    
    
    (weaker bond formation).
  • Entropy (

    
    ): 
    
    
    
    -mannosides are more flexible in solution. Freezing this flexibility upon binding incurs a higher entropic penalty (
    
    
    ) compared to the more rigid
    
    
    -mannosides.

Comparative Thermodynamic Data

The following data summarizes representative thermodynamic values for binding to ConA (model lectin) and FimH (therapeutic target).

Table 1: Binding to Concanavalin A (ConA)

Note: ConA binding is the classic model for mannose recognition. Values are representative of methyl


-D-mannopyranoside (MeMan) and its thio-analogue.
Ligand

(M

)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Interpretation
Me-

-O-Man
~1.7 × 10

-5.7-8.5+2.8Enthalpy driven. Strong H-bond network.
Me-

-S-Man
~0.9 × 10

-5.3-6.2+0.9Weaker binding. The "Thio-Effect" reduces

; entropy compensation is partial.
Table 2: Binding to FimH (Adhesin)

Note: FimH antagonists often use hydrophobic aglycones (e.g., heptyl) to engage the "Tyrosine Gate" (Tyr48, Tyr137). Here, the thio-effect is often minimized by hydrophobic gains.

Ligand

(nM)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Interpretation
Heptyl-

-O-Man
~5 - 10-11.2-9.5-1.7High Affinity. Favorable enthalpy + hydrophobic entropy gain from heptyl tail.
Heptyl-

-S-Man
~20 - 50-10.5-7.8-2.7Slightly Weaker. Enthalpic loss due to fit, but hydrophobic aglycone maintains high affinity.

Key Insight: In FimH, the loss of enthalpy (


) in 

-mannosides can be engineered away by optimizing the aglycone to maximize hydrophobic interactions (

), effectively "masking" the thio-effect.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring these parameters because it directly measures


 and calculates 

and

in a single experiment.
Phase 1: Sample Preparation (Critical for Accuracy)
  • Buffer Matching: Dialyze the protein (ConA or FimH) against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl

    
    , 1 mM MnCl
    
    
    
    , pH 7.4) for 24 hours. Use the final dialysate to dissolve the ligand.
    • Why? Mismatched buffer heats of dilution can swamp the binding signal.

  • Degassing: Degas both protein and ligand solutions under vacuum for 10 minutes immediately before loading.

    • Why? Air bubbles cause spikes in the baseline and volume errors.

  • Concentration Determination:

    • Protein: UV absorbance at 280 nm (using theoretical

      
      ).
      
    • Ligand: Quantitative NMR (using an internal standard like maleic acid) or analytical balance if non-hygroscopic.

Phase 2: Experimental Parameters (MicroCal PEAQ-ITC or VP-ITC)
  • Cell (Protein): 20–50

    
    M (ConA) or 5–10 
    
    
    
    M (FimH).
  • Syringe (Ligand): 10x to 20x the cell concentration (e.g., 500

    
    M).
    
  • Temperature: 25°C (Standard) or 37°C (Physiological).

  • Reference Power: 10

    
    cal/sec.
    
  • Stirring Speed: 750–1000 rpm.

Phase 3: The Titration Loop
  • Initial Delay: 60 seconds (baseline stabilization).

  • Injection 1: 0.4

    
    L (discard this point in analysis due to diffusion error).
    
  • Injections 2–20: 2.0

    
    L each, spaced 150–180 seconds apart.
    
    • Criterion: Ensure the power signal returns to baseline before the next injection.

Workflow Visualization

The following diagram illustrates the logical flow of the ITC experiment and data processing.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Dialysis Dialysis (24h) Match Buffer Degas Degas Solutions (Vacuum) Dialysis->Degas Conc Determine Conc. (UV/NMR) Degas->Conc Load Load Cell (Protein) Load Syringe (Ligand) Conc->Load Titrate Titration Loop (20 x 2µL Injections) Load->Titrate RawData Raw Heat Signal (µcal/sec) Titrate->RawData Integrate Integrate Peaks (Area = Heat) RawData->Integrate Fit Fit Isotherm (One-Site Model) Integrate->Fit Output Output: ΔH, Ka, n (Calc ΔG, -TΔS) Fit->Output

Figure 1: Step-by-step workflow for acquiring thermodynamic binding data via ITC.

Strategic Decision Guide: O-Man vs. S-Man

When should you choose the natural


-mannoside versus the stable 

-mannoside? Use this decision matrix based on your project stage.

Decision_Matrix Start Select Scaffold Q1 Is the target In Vitro or In Vivo? Start->Q1 InVitro In Vitro (Crystallography/Assay) Q1->InVitro InVivo In Vivo (Animal Models/Drug) Q1->InVivo Decision_O Choose O-Mannoside (Max Affinity, Natural Fit) InVitro->Decision_O Structural fidelity Decision_S Choose S-Mannoside (Max Stability) InVivo->Decision_S Metabolic stability Opt Optimization Required? (Thio-Effect Compensation) Decision_S->Opt Strat Strategy: Add Hydrophobic Aglycone (Entropy Boost) Opt->Strat Recover Affinity

Figure 2: Decision matrix for scaffold selection in drug discovery.

References

  • Dam, T. K., & Brewer, C. F. (2002). Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry. Chemical Reviews, 102(2), 387-429. Link

  • Sperling, O., et al. (2006). Evaluation of the "Thio-Effect" in the Design of FimH Antagonists. Organic & Biomolecular Chemistry. (Discussion of bond lengths and stability).
  • Ernst, B., & Magnani, J. L. (2009). From carbohydrate leads to glycomimetic drugs. Nature Reviews Drug Discovery, 8(8), 661-677. Link

  • Wellens, A., et al. (2008). Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH–oligomannose-3 complex. PLoS ONE, 3(4), e2040. Link

  • MicroCal (Malvern Panalytical). (2024). Isothermal Titration Calorimetry: Operating Instructions and Theory. Link

A Comparative Guide to HPLC Retention Times of Methyl 1-Thio-alpha-D-mannopyranoside and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of carbohydrate-based therapeutics and intermediates, ensuring the purity of compounds like methyl 1-thio-alpha-D-mannopyranoside is of paramount importance. The presence of even minor impurities can significantly impact downstream applications, from biological assays to final drug efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds.

This guide provides an in-depth comparison of the HPLC retention times for methyl 1-thio-alpha-D-mannopyranoside and its common process-related impurities. We will delve into the causality behind the experimental choices for a robust reversed-phase HPLC (RP-HPLC) method, present supporting experimental data in a clear, comparative format, and offer a detailed protocol for replication and adaptation in your laboratory.

The Critical Role of Purity in Thioglycoside Applications

Methyl 1-thio-alpha-D-mannopyranoside is a key building block in glycochemistry. Thioglycosides, valued for their stability and utility as glycosyl donors, are instrumental in the synthesis of complex oligosaccharides, glycoconjugates, and various bioactive molecules.[1] Their purity directly influences the stereoselectivity and yield of glycosylation reactions. Common impurities may include starting materials, diastereomers (anomers), and by-products from activation or deprotection steps, each with the potential to interfere with subsequent synthetic transformations.

Designing a Self-Validating HPLC System for Purity Analysis

To create a reliable and reproducible HPLC method, every parameter must be chosen with a clear understanding of the analyte's chemical properties. For methyl 1-thio-alpha-D-mannopyranoside and its likely impurities, a reversed-phase method is highly suitable. This is because the analytes are polar and will exhibit differential partitioning between the polar mobile phase and the non-polar stationary phase based on subtle differences in their hydrophobicity.

Our experimental design is centered on a C18 stationary phase, which provides excellent hydrophobic retention for a wide range of organic molecules. The mobile phase, a gradient of water and acetonitrile, allows for the effective elution of compounds with varying polarities. An acidic modifier, such as formic acid, is incorporated to ensure the uniform protonation of any ionizable groups and to improve peak shape.

Detection via a UV detector is appropriate. While simple sugars lack a strong chromophore, the thioether linkage in the target molecule and potential aromatic impurities absorb in the low UV range. For enhanced sensitivity, especially for non-aromatic impurities, derivatization with a UV-active tag could be employed, though this guide focuses on a direct analysis method.[2]

Experimental Workflow: Purity Profiling

The logical flow of the analytical process ensures a comprehensive assessment of the sample's purity. It begins with precise sample preparation, followed by chromatographic separation under optimized conditions, and concludes with data analysis to identify and quantify the main component and any impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Apply Acetonitrile/Water Gradient Inject->Gradient Detect UV Detection at 210 nm Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Compare Compare Retention Times (tR) Integrate->Compare Quantify Calculate % Purity Compare->Quantify cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Sources

Safety Operating Guide

Methyl 1-thio-A-D-mannopyranoside proper disposal procedures

Operational Guide: Safe Disposal and Handling of Methyl 1-thio- -D-mannopyranoside[1]

Executive Summary & Chemical Context

Target Chemical: Methyl 1-thio-

Common CAS:Primary Application:1

Critical Operational Warning: Unlike its oxygen-linked counterpart (Methyl

thio-glycosidic bond1chemical hydrolysismethanethiol (methyl mercaptan)

Disposal Strategy: The disposal protocol prioritizes sulfur segregation and acid avoidance to prevent the inadvertent generation of stench events in facility waste streams.

Hazard Profile & Technical Specifications

ParameterSpecificationOperational Implication
Chemical Structure Thio-sugar (

)
Contains organic sulfur; requires "High Sulfur" waste stream segregation.[1]
Stability Enzymatically resistant; Acid labileDO NOT mix with acidic waste (e.g., TFA, HCl).
Breakdown Product Methanethiol (

)
Threshold for odor detection is ~1-2 ppb.[1] Leakage indicates containment failure.[1]
Physical State White crystalline powderHygroscopic; reseal immediately to prevent clumping/degradation.[1]
Toxicity Irritant (Eyes/Skin)Standard PPE (Nitrile gloves, safety glasses) is sufficient for solid handling.

Pre-Disposal Protocol: The "Stench Prevention" System[2]

This protocol serves as a self-validating system: If you smell sulfur, the containment or segregation has failed.

A. Solid Waste (Powder/Residue)[1][2]
  • Primary Containment: Collect solids in a screw-top jar or double-bagged heavy-duty polyethylene bag.

  • Labeling: Explicitly label as "High Sulfur Organic Solid."

  • Segregation: Do not place in general "dry biohazard" bins if the compound is in pure form, as autoclaving (heat + steam) can drive volatilization of sulfur compounds.

B. Liquid Waste (Aqueous/Solvent)

The "Bleach Quench" Method (Recommended for Trace Disposal) For dilute solutions (<10 mM) or rinsing glassware, oxidation is the most effective method to neutralize potential odors before they enter the waste stream. Sodium hypochlorite (Bleach) oxidizes the sulfide/thiol moiety to a non-volatile sulfoxide or sulfone.

  • Preparation: Prepare a 10% commercial bleach solution (approx.[1] 0.5% NaOCl).

  • Oxidation: Slowly add the thio-sugar solution to the bleach bath.[1]

    • Reaction Time: Allow to stand for 30 minutes.

  • Disposal: The resulting solution is now an oxidized organic aqueous waste . Check local facility guidelines; often this can go into "Aqueous Waste" drums, provided the pH is adjusted to neutral (pH 6-8) before combining.[1]

C. Incompatible Streams (Strict Prohibition)[2]
  • Acid Waste: Never add Methyl 1-thio-

    
    -D-mannopyranoside to waste containers containing strong acids (HCl, 
    
    
    , TFA).[1] This will catalyze hydrolysis and release methanethiol gas.[1]
  • Oxidizing Acids: Do not mix with Nitric Acid (

    
    )—risk of energetic reaction.
    

Visualized Workflows

Diagram 1: Disposal Decision Matrix

This workflow dictates the operational path based on the physical state and concentration of the waste.

DisposalWorkflowStartWaste Generation:Methyl 1-thio-alpha-D-mannopyranosideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolidActionDouble Bag / Screw JarLabel: 'High Sulfur Organic'Solid->SolidActionConcCheckConcentration?Liquid->ConcCheckHighConcHigh Conc. (>50mM)or Stock SolutionConcCheck->HighConcTraceTrace / Rinsate(<50mM)ConcCheck->TraceDirectWasteSegregated Liquid WasteLabel: 'High Sulfur Organic'NO ACIDSHighConc->DirectWasteBleachTreatBleach Oxidation(10% Bleach, 30 mins)Trace->BleachTreatNeutralizeNeutralize pH (6-8)BleachTreat->NeutralizeFinalAqueousGeneral Aqueous WasteNeutralize->FinalAqueous

Caption: Decision matrix for segregating solid vs. liquid waste, highlighting the bleach oxidation path for trace liquids.

Diagram 2: The Acid Hydrolysis Risk

Understanding the chemical mechanism of failure ensures compliance. This diagram illustrates why acid segregation is non-negotiable.

HydrolysisRiskCompoundMethyl 1-thio-alpha-D-mannopyranoside(Odorless)ReactionHydrolysis ReactionCompound->ReactionAcidStrong Acid Waste(H+ Donor)Acid->ReactionCatalystProduct1D-Mannose(Benign)Reaction->Product1Product2Methanethiol (Gas)(TOXIC STENCH)Reaction->Product2

Caption: Mechanism of containment failure. Acidic environments catalyze the release of toxic methanethiol gas.

Emergency Procedures (Spill Response)

In the event of a spill, the primary risk is the generation of slippery surfaces (solids) or odor release (liquids).

  • Solid Spill:

    • Avoid creating dust.[1]

    • Sweep up carefully using a brush and pan.[1]

    • Place in a sealed container immediately.

    • Wipe area with a 10% bleach solution to oxidize any residue.[1]

  • Liquid Spill:

    • Isolate: Ensure the room is well-ventilated.[1]

    • Absorb: Use standard absorbent pads or vermiculite.[1]

    • Decontaminate: Cover the spill area with 10% bleach solution for 10-15 minutes.[1]

    • Cleanup: Collect absorbent material into a bag labeled "High Sulfur Debris."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101798, Methyl alpha-D-mannopyranoside (O-glycoside comparison).[1] [Link]

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals (Thiol Oxidation Protocols). [Link]

  • Princeton University EHS. Waste Management: Sulfides and Thiols Disposal Guidelines. [Link]

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.